molecular formula C15H30O7 B1673976 Hydroxy-PEG4-(CH2)2-Boc CAS No. 518044-32-1

Hydroxy-PEG4-(CH2)2-Boc

Numéro de catalogue: B1673976
Numéro CAS: 518044-32-1
Poids moléculaire: 322.39 g/mol
Clé InChI: FJRDXEGYAVAMLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxy-PEG4-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRDXEGYAVAMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Hydroxy-PEG4-(CH2)2-Boc?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxy-PEG4-(CH2)2-Boc

Introduction

This compound is a heterobifunctional linker molecule integral to advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule is characterized by three key chemical features: a terminal primary hydroxyl group (-OH), a discrete tetraethylene glycol (PEG4) chain, and a tert-butyloxycarbonyl (Boc)-protected propanoate group.

The PEG4 spacer enhances the hydrophilicity and pharmacokinetic profile of the conjugates it is incorporated into.[5][6] The terminal hydroxyl and protected carboxyl groups provide orthogonal handles for a controlled, sequential conjugation strategy, making it a valuable tool for linking targeting moieties, such as antibodies, to therapeutic payloads, like cytotoxic drugs or E3 ligase ligands.[5] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical Structure and Properties

The structure of this compound consists of a hydrophilic PEG4 core that separates a terminal hydroxyl group from a propanoate group, which is protected as a tert-butyl ester. This bifunctional nature is central to its utility as a linker.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 518044-32-1[1][7][8]
Molecular Formula C₁₅H₃₀O₇[1][7]
Molecular Weight 322.39 g/mol [1][7]
Relative Density 1.047 g/cm³[1]
Solubility 10 mM in DMSO[3]
SMILES C(OCCOCCOCCOCCO)CC(OC(C)(C)C)=O[1]
Logical Structure Diagram

The following diagram illustrates the distinct functional components of the molecule.

G cluster_0 This compound Molecule hydroxyl Hydroxyl Group (-OH) peg4 PEG4 Spacer (-O(CH2)2O)4-) hydroxyl->peg4 ethyl Ethyl Linker (-(CH2)2-) peg4->ethyl boc_ester Boc-Protected Propanoate ethyl->boc_ester G start This compound step1 Activate -OH Group (e.g., with MsCl, TsCl) start->step1 step2 Conjugate to Payload (Drug/Ligand 1) step1->step2 intermediate Payload-Linker-Boc step2->intermediate step3 Boc Deprotection (e.g., with TFA) intermediate->step3 step4 Activate Carboxylic Acid (e.g., with EDC/NHS) step3->step4 step5 Conjugate to Targeting Moiety (Antibody/Ligand 2) step4->step5 final Final Bioconjugate (ADC or PROTAC) step5->final G cluster_mech Acid-Catalyzed Boc Deprotection boc R-O-C(=O)O-tBu (Boc-Ester) protonated R-O-C(=O⁺H)O-tBu (Protonated Intermediate) boc->protonated Protonation proton + H⁺ carbamic R-O-COOH (Carbamic Acid Analog) protonated->carbamic Loss of tBu⁺ tbutyl ⁺C(CH3)3 (tert-Butyl Cation) fragmentation Fragmentation co2 CO₂ acid R-COOH (Free Carboxylic Acid) carbamic->acid Spontaneous isobutylene H₂C=C(CH₃)₂ (Isobutylene) tbutyl->isobutylene h_loss - H⁺ decarboxylation Decarboxylation

References

The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker archetypes, the tetraethylene glycol (PEG4) linker has garnered significant attention. This technical guide provides a comprehensive overview of the role of the PEG4 linker in PROTAC design, summarizing key quantitative data, detailing experimental protocols for synthesis and evaluation, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Introduction to PROTACs and the Significance of the Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[2] The linker's length, flexibility, and chemical composition are paramount in dictating the stability and productivity of this ternary complex, and consequently, the efficiency of protein degradation.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance aqueous solubility and improve pharmacokinetic profiles.[4]

The Multifaceted Role of the PEG4 Linker

The PEG4 linker, with its four ethylene glycol units, offers a unique combination of properties that make it a valuable tool in PROTAC design:

  • Enhanced Solubility: A primary challenge in PROTAC development is their often high molecular weight and hydrophobicity, which can lead to poor aqueous solubility. The hydrophilic nature of the PEG4 linker significantly improves the solubility of PROTACs, which is beneficial for both in vitro assays and in vivo applications.[5][6]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[7]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. A linker that is too short can cause steric hindrance, while one that is too long might lead to a non-productive complex where ubiquitination sites are inaccessible.[3] The PEG4 linker often provides an optimal length to span the distance between the POI and the E3 ligase, facilitating efficient ubiquitination.

Data Presentation: Quantitative Comparison of Linker Impact

The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4 [8]

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG4 20 95
PEG515>98
PEG63092
  • DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [9]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG4 1.2 25
PEG51.530
PEG60.918
  • Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.

  • Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Case Study 2: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

This table presents a comparative analysis of pomalidomide-based PROTACs targeting BTK with either alkyl or PEG linkers.

Table 3: Impact of Linker Composition on BTK Degradation [3]

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC AC8 Alkyl5085
PROTAC BPEG4 15 >95

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Assays Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, SPR) In_Vitro_Assays->Ternary_Complex_Assay Biochemical_Degradation Biochemical Degradation Assay In_Vitro_Assays->Biochemical_Degradation In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies Degradation_Assay Protein Degradation (Western Blot, HiBiT) Cell_Based_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Cell_Based_Assays->Viability_Assay Permeability_Assay Permeability Assay (PAMPA) Cell_Based_Assays->Permeability_Assay

A typical experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using an Acid-PEG4-t-butyl ester linker.[4]

Protocol 1: Synthesis of POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and Acid-PEG4-t-butyl ester (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of the t-butyl ester

  • Dissolve the purified POI-PEG4-t-butyl ester intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA. The resulting crude POI-PEG4-acid can be used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

  • Dissolve the crude POI-PEG4-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Protein Degradation Assay (Western Blot)

This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.[2]

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

HiBiT-Based Protein Degradation Assay

This protocol describes a quantitative luminescent method for detecting protein degradation in living cells.[10]

  • Cell Preparation: Use a cell line endogenously expressing the target protein tagged with HiBiT. Plate the cells in a 96-well plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Add the diluted PROTAC to the cells.

  • Lytic Measurement: Prepare a 2x lytic detection reagent containing LgBiT protein and a lytic substrate. Add the lytic reagent to the cells.

  • Data Acquisition: Measure luminescence using a plate reader. The decrease in luminescent signal corresponds to the degradation of the HiBiT-tagged target protein.

  • Data Analysis: Calculate the percentage of degradation relative to vehicle-treated cells to determine DC₅₀ and Dₘₐₓ values.

Ternary Complex Formation Assay (TR-FRET)

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[11][12]

  • Reagent Preparation: Prepare solutions of the tagged POI (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), Tb-anti-GST antibody (donor), and AF488-anti-His antibody (acceptor) in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC at various concentrations. Then, add the tagged proteins and the fluorescently labeled antibodies.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Cell Viability Assay (MTT)

This assay measures the effect of PROTAC treatment on cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The PEG4 linker is a critical and versatile component in the design of effective PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes it a valuable tool for drug development professionals. The quantitative data presented herein demonstrates the significant impact of linker length and composition on PROTAC activity, with the PEG4 linker often providing a favorable balance of properties. The detailed experimental protocols provide a roadmap for the synthesis and evaluation of novel PROTACs. As the field of targeted protein degradation continues to evolve, the rational design of linkers, with a strong understanding of the role of components like PEG4, will be paramount in developing the next generation of transformative therapies.

References

Hydroxy-PEG4-(CH2)2-Boc structure and synthesis pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxy-PEG4-(CH2)2-Boc: Structure, Synthesis, and Applications

Introduction

This compound, with the chemical name tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug development. It incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides optimal spacing, a terminal hydroxyl group for further conjugation, and a tert-butoxycarbonyl (Boc) protected amine. This molecule is frequently utilized as an uncleavable linker in the synthesis of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure allows for the precise and controlled assembly of complex bioconjugates.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a hydrophilic 12-atom PEG4 chain linked to an ethylamine, which is protected by an acid-labile Boc group. The other terminus of the PEG chain is a primary alcohol (hydroxyl group), available for subsequent chemical modification.

Structure: HO-(CH2CH2O)4-CH2CH2-NH-Boc

The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 518044-32-1[1][2][4]
Molecular Formula C15H31NO7Calculated
Molecular Weight 337.41 g/mol Calculated
Appearance Liquid or Oil[5]
Purity Typically >95% (HPLC)[6]
Solubility Soluble in DMSO, DCM, Methanol[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the selective N-protection of the corresponding amino alcohol, 1-amino-11-hydroxy-3,6,9-trioxaundecane. The amine group is inherently more nucleophilic than the hydroxyl group, allowing for a chemoselective reaction.[7] The protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a mild base.

G cluster_reactants Reactants cluster_product Product Reactant1 1-amino-11-hydroxy- 3,6,9-trioxaundecane Product This compound Reactant1->Product 1. Base (e.g., NaHCO3, DIPEA) 2. Solvent (e.g., DCM, THF) 3. Room Temperature Reactant2 Di-tert-butyl dicarbonate (Boc)2O Reactant2->Product G A Dissolve Amino-PEG4-Alcohol and Base in DCM B Add (Boc)2O solution at 0°C A->B C Stir at Room Temperature (3-12h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Aqueous Work-up (Wash with NaHCO3 & Brine) D->E Complete F Extract with DCM E->F G Dry & Concentrate F->G H Purify via Flash Column Chromatography G->H I Characterize Product (NMR, MS) H->I G cluster_linker Linker: this compound cluster_conjugate PROTAC / ADC Structure L (-O-(CH2)2-O)4-(CH2)2- OH Hydroxyl (-OH) (For Target Ligand Attachment) L->OH NHBoc Boc-Amine (-NHBoc) (For Payload Attachment) L->NHBoc Targeting Targeting Moiety (e.g., Antibody, Ligand) Targeting->OH Conjugation Step 1 Payload Payload (e.g., Cytotoxin, E3 Ligase Binder) Payload->NHBoc Conjugation Step 2 (after deprotection)

References

CAS number and molecular weight of Hydroxy-PEG4-(CH2)2-Boc.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for Hydroxy-PEG4-(CH2)2-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics.

Core Compound Data

This compound is a versatile linker molecule characterized by a tetraethylene glycol (PEG4) spacer, which imparts favorable solubility and pharmacokinetic properties. One terminus features a hydroxyl group available for conjugation, while the other is a Boc-protected amine, providing a stable, yet readily deprotected, reactive site.

It is crucial to distinguish between two structurally similar compounds that are often confused:

  • This compound : Contains an ethyl group extending from the PEG chain.

  • Hydroxy-PEG4-CH2-Boc : Contains a methyl group extending from the PEG chain.

This guide focuses on This compound .

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 518044-32-1
Molecular Formula C15H30O7
Molecular Weight 322.39 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Storage Store at -20°C for long-term stability

Applications in Drug Development

This compound is a critical component in the synthesis of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its non-cleavable nature ensures the stability of the conjugate in circulation, which can minimize off-target toxicity.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the overall conjugate, which is often a challenge when working with hydrophobic drug payloads.[4]

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The workflow typically involves the deprotection of the Boc group to reveal a primary amine, which can then be conjugated to an activated carboxylic acid on the payload. The hydroxyl end of the linker can be activated and reacted with an appropriate functional group on the antibody.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] this compound can serve as the linker connecting a protein-targeting ligand to an E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the key steps involving the use of this compound. Researchers should optimize these protocols based on their specific starting materials and desired final product.

Protocol 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG4-(CH2)2-NH₂.

Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of the deprotected linker to a molecule containing a carboxylic acid, such as a cytotoxic payload or a protein-targeting ligand, using EDC/NHS chemistry.

Materials:

  • Hydroxy-PEG4-(CH2)2-NH₂ (from Protocol 1)

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

    • Stir the reaction at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the deprotected Hydroxy-PEG4-(CH2)2-NH₂ (1.1 equivalents) in the reaction buffer.

    • Add the activated NHS ester solution to the solution of the deprotected linker.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps start_end start_end process process molecule molecule final_product final_product linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker H2N-PEG4-(CH2)2-OH deprotection->deprotected_linker conjugation1 First Conjugation deprotected_linker->conjugation1 poi_ligand Protein of Interest (POI) Ligand (with COOH) activation EDC/NHS Activation poi_ligand->activation activated_poi Activated POI Ligand (NHS Ester) activation->activated_poi activated_poi->conjugation1 intermediate POI Ligand-Linker conjugation1->intermediate conjugation2 Second Conjugation intermediate->conjugation2 e3_ligand E3 Ligase Ligand (with activated group) e3_ligand->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac

Caption: Generalized workflow for PROTAC synthesis using this compound.

References

Solubility Profile of Hydroxy-PEG4-(CH2)2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Hydroxy-PEG4-(CH2)2-Boc, a heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its handling, formulation, and the overall success of conjugation strategies.

Physicochemical Properties

PropertyValue
CAS Number 518044-32-1[1]
Molecular Formula C15H30O7[1]
Molecular Weight 322.39 g/mol [1]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, specific data in dimethyl sulfoxide (DMSO) is available.

SolventQuantitative Solubility
DMSO 10 mM[2]

Qualitative Solubility Profile

The chemical structure of this compound, which features a hydrophilic polyethylene glycol (PEG) chain, strongly suggests its solubility profile. The PEG component enhances aqueous solubility.[3][4][5][6] Based on the properties of similar PEGylated molecules, the following qualitative solubility can be inferred:

SolventQualitative SolubilityRationale
Water SolubleThe hydrophilic PEG chain enhances solubility in aqueous media.[3]
Phosphate-Buffered Saline (PBS) SolubleExpected to be soluble due to its aqueous nature.[3]
Ethanol SolublePEGs are generally soluble in alcohols.[3]
Methanol SolublePEGs are generally soluble in alcohols.[3]
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for a wide range of organic compounds.[3]
Dichloromethane (DCM) SolubleOften used as a solvent for reactions involving Boc-protected compounds.[3]
Acetonitrile SolublePEGs are known to be soluble in acetonitrile.[3]
Diethyl Ether Slightly Soluble / InsolublePEGs have limited solubility in ether.[3]
Hexanes InsolubleAs a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker.[3]

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the following protocol outlines a standard method for determining the equilibrium solubility of this compound.[3]

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a quantitative analytical method like qNMR.[3]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the filtered supernatant from the saturated solution using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.[3]

Visualization of Experimental and Application Workflows

To further illustrate the context in which the solubility of this compound is a critical parameter, the following diagrams outline the general workflow for its application in ADC/PROTAC synthesis and a typical workflow for determining its quantitative solubility.

G Workflow for ADC/PROTAC Synthesis A This compound (Linker) B Deprotection of Boc Group (e.g., using TFA) A->B C Activation of Hydroxyl Group B->C D Conjugation to Cytotoxin or E3 Ligase Ligand C->D E Conjugation to Antibody or Target Protein Ligand D->E F Purification of ADC/PROTAC E->F G Characterization and Functional Assays F->G

ADC/PROTAC Synthesis Workflow

G Quantitative Solubility Determination Workflow A Add Excess Compound to Solvent B Equilibrate at Controlled Temperature (e.g., 24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant C->D E Analyze by HPLC or qNMR D->E F Quantify Against Calibration Curve E->F G Report Solubility (e.g., mg/mL, mM) F->G

Solubility Determination Workflow

References

The Strategic Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to modulate the physicochemical and pharmacological properties of these innovative therapeutics. This guide provides a comprehensive overview of the mechanism of action for PROTACs utilizing PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[3] This event-driven pharmacology allows for the degradation of target proteins at sub-stoichiometric concentrations, a key advantage over traditional occupancy-based inhibitors.[1][3]

The PEG linker is a pivotal component in this process, influencing several key aspects of the PROTAC's function:

  • Ternary Complex Formation and Stability: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex.[1][4][5] An optimal linker length facilitates a favorable orientation of the POI and E3 ligase, promoting positive cooperativity in complex formation.[3][6] Linkers that are too short may cause steric hindrance, while those that are too long can lead to non-productive complexes where ubiquitination is inefficient.[4][5][6]

  • Physicochemical Properties: The inherent hydrophilicity of PEG linkers significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][7][8][9] This is crucial for enhancing their developability as therapeutic agents.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.[1][8][10][11] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[1][6]

PROTAC_Mechanism PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data on PEG Linker Impact

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker has a profound impact on these parameters.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-[4]
Alkyl/Ether12 - 29Submicromolar-[4]
Alkyl/Ether21396[4]
Alkyl/Ether2929276[4]
ERα PEG12Effective-[4][12]
PEG16More Potent-[4][12]
BTK PEG2 PEG units>1000<20[7]
PEG3 PEG units12575[7]
PEG4 PEG units1.6>95[7]
PEG5 PEG units2.5>95[7]
PEG6 PEG units15.690[7]

These data clearly demonstrate a structure-activity relationship with respect to linker length, highlighting the necessity of fine-tuning this parameter for maximal efficacy.[4][7]

Detailed Experimental Protocols

The development and characterization of PROTACs with PEG linkers involve a series of key experiments to evaluate their biological activity.

Western Blotting for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[4]

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

b. Cell Lysis:

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][13]

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[13]

d. SDS-PAGE, Transfer, and Immunoblotting:

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. A loading control primary antibody (e.g., GAPDH, β-actin) should also be used.[13]

  • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

e. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the protein bands using densitometry. Normalize the POI band intensity to the loading control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4][13]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[4][14][15]

a. Reagents:

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UbcH5b)

  • E3 ligase complex (e.g., VHL or Cereblon complex)

  • Purified protein of interest (POI)

  • Ubiquitin (biotinylated for detection)

  • ATP

  • PROTAC of interest

  • Ubiquitination buffer[4][15]

b. Assay Procedure:

  • Prepare a master mix containing the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

  • In a microplate, combine the purified POI, the E3 ligase complex, and the PROTAC at various concentrations.

  • Initiate the reaction by adding the master mix to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE sample buffer.[4]

c. Detection and Analysis:

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detect the ubiquitinated POI using streptavidin-HRP (for biotinylated ubiquitin) or a specific anti-ubiquitin antibody.

  • The presence of higher molecular weight bands corresponding to the ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.[14]

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is critical for its therapeutic potential.[16][17]

This is a high-throughput, cell-free method that models passive transcellular permeability.[17]

a. Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane solution

  • PBS buffer

  • Test PROTACs and control compounds

b. Procedure:

  • Coat the filter membrane of the filter plate with the phosphatidylcholine solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with PBS.

  • Place the filter plate onto the acceptor plate.

  • Add the test PROTACs in PBS to the donor wells of the filter plate.

  • Incubate for 4-16 hours at room temperature.

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[16]

This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess bidirectional permeability and efflux.[16][17]

a. Cell Culture:

  • Seed Caco-2 cells on permeable filter supports in a transwell plate.

  • Culture for 21-25 days to allow for differentiation and monolayer formation.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (values > 250 Ω·cm² are generally acceptable).[16]

b. Permeability Assay (Apical to Basolateral, A-B):

  • Wash the monolayers with pre-warmed transport buffer.

  • Add the test PROTAC in transport buffer to the apical (A) side and fresh transport buffer to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking for 2 hours.

  • Collect samples from both compartments for LC-MS/MS analysis.[16]

c. Permeability Assay (Basolateral to Apical, B-A):

  • Perform the assay as in the A-B direction, but add the PROTAC to the basolateral side and collect from the apical side. This helps determine the efflux ratio.[16]

d. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) indicates whether the PROTAC is a substrate for efflux transporters.

Visualizing Experimental and Logical Workflows

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Biophysical_Assays Biophysical Characterization (SPR, ITC, TR-FRET) Synthesis->Biophysical_Assays Cell_Permeability Cell Permeability Assays (PAMPA, Caco-2) Biophysical_Assays->Cell_Permeability Ubiquitination_Assays In Vitro Ubiquitination Assays Biophysical_Assays->Ubiquitination_Assays Degradation_Assays Cell-Based Degradation Assays (Western Blot, HiBiT) Cell_Permeability->Degradation_Assays Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assays->Data_Analysis Ubiquitination_Assays->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A typical experimental workflow for PROTAC development.

Conclusion

PEG linkers are a versatile and indispensable tool in the design of modern PROTACs. By carefully optimizing the length and composition of the PEG linker, researchers can significantly enhance the solubility, cell permeability, and ternary complex geometry to achieve potent and selective protein degradation. The "trial-and-error" approach to linker design is increasingly being replaced by more rational, data-driven strategies, informed by the quantitative assays and biophysical characterization methods outlined in this guide. As our understanding of the intricate interplay between the linker and the ternary complex deepens, the path toward developing next-generation protein degraders with superior therapeutic profiles becomes clearer.

References

An In-depth Technical Guide to Uncleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of Antibody-Drug Conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker that connects them. The linker's properties dictate the ADC's stability in circulation and the mechanism of payload release, ultimately influencing its efficacy and safety profile.[1][2][] Among the linker technologies developed, uncleavable linkers represent a distinct class characterized by their high stability, relying on a different mechanism of action for payload release compared to their cleavable counterparts.[1][4] This guide provides a comprehensive overview of the core characteristics of uncleavable ADC linkers for researchers, scientists, and drug development professionals.

Mechanism of Action: Lysosomal Degradation

Unlike cleavable linkers that are designed to be broken down by specific triggers like enzymes or pH changes, uncleavable linkers form a stable covalent bond between the antibody and the payload.[5][] The release of the cytotoxic drug is entirely dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cancer cell.[7][8][9]

The process unfolds as follows:

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.

  • Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex, typically through clathrin-mediated endocytosis, into an endosome.[10][11][12][13]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Antibody Degradation: The harsh, enzyme-rich environment of the lysosome degrades the antibody into its constituent amino acids.[8][14]

  • Payload Release: This degradation process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., lysine) to which it was originally conjugated.[7] This resulting active metabolite, a payload-linker-amino acid complex, can then exert its cytotoxic effect within the cell.[7]

Uncleavable_ADC_Mechanism ADC ADC in Circulation Antigen Surface Antigen ADC->Antigen TumorCell Target Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload-Linker- Amino Acid Complex Lysosome->Payload 4. Antibody Degradation Cytotoxicity Cell Death Payload->Cytotoxicity 5. Cytotoxicity

Caption: Intracellular trafficking and payload release of an ADC with an uncleavable linker.

Core Characteristics of Uncleavable Linkers

Enhanced Plasma Stability

The defining characteristic of uncleavable linkers is their exceptional stability in the systemic circulation.[1][2][7] The robust covalent bonds, such as thioethers formed by linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are not susceptible to premature cleavage in the bloodstream.[5][][7] This high stability minimizes the premature release of the potent cytotoxic payload into circulation, which is a significant advantage over some cleavable linkers that can be less stable.[2][15][16]

This enhanced stability leads to:

  • Reduced Off-Target Toxicity: By keeping the payload attached to the antibody until it reaches the target cell, uncleavable linkers significantly reduce the risk of the cytotoxic drug harming healthy tissues.[1][15] Studies in rats have shown that ADCs with uncleavable linkers cause less target-independent toxicity compared to their cleavable counterparts.[15]

  • Improved Therapeutic Window: The combination of high on-target efficacy and reduced off-target toxicity results in a wider therapeutic window, allowing for potentially higher and more effective dosing.[2][7] A meta-analysis of clinical trials found that ADCs with non-cleavable linkers were associated with significantly fewer grade ≥ 3 adverse events compared to those with cleavable linkers.[17]

Payload Release and Activity

The released active component from an uncleavable ADC is not the payload in its free form. Instead, it is a complex consisting of the payload, the linker, and the amino acid to which it was conjugated.[7] This modification can alter the properties of the payload, such as its cell permeability and affinity for efflux pumps.[18]

  • Limited Bystander Effect: The payload-linker-amino acid complex is typically charged and less membrane-permeable. Consequently, once released inside the target cell, it is less likely to diffuse out and kill neighboring antigen-negative cells.[1][4] This lack of a "bystander effect" can be advantageous for minimizing damage to surrounding healthy tissue but may be a limitation in treating heterogeneous tumors where not all cells express the target antigen.[1][4]

Dependence on Target Biology

The efficacy of ADCs with uncleavable linkers is highly dependent on the biological processes of the target cell.[7] Key factors include:

  • Antigen Internalization Rate: The target antigen must be efficiently internalized by the cell for the ADC to be processed.

  • Lysosomal Trafficking: The ADC must be effectively trafficked to the lysosome.

  • Cellular Sensitivity: The cancer cell line's sensitivity to the specific payload-linker metabolite is a crucial determinant of efficacy.[15]

This dependency means that for certain targets, uncleavable linkers may be highly effective, while for others that do not internalize or traffic to the lysosome efficiently, they may show limited activity.[15]

Quantitative Data Summary

The following table summarizes comparative data on the stability and toxicity of different linker types.

ParameterUncleavable Linker (e.g., Thioether)Cleavable Linker (e.g., Val-Cit)Reference
In Vitro Stability No proteolytic changes observed over 24 hours in human liver lysosomes.Over 80% digestion within 30 minutes in human liver lysosomes.[8]
In Vivo Stability Generally more stable in vivo. T-DM1 (uncleavable) has a half-life of ~4.6 days in rats.Can be less stable, leading to premature payload release.[2][15][19]
Systemic Toxicity Associated with lower systemic toxicity in preclinical models (rats) and clinical trials.Associated with higher rates of grade ≥ 3 adverse events in patients (47% vs. 34%).[15][17]
Bystander Effect Generally low to negligible.Can be significant, depending on payload permeability.[1][4]

Key Experimental Protocols

Evaluating the performance of an ADC with an uncleavable linker requires a series of robust in vitro and in vivo assays.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) Lysosomal_Assay Lysosomal Degradation Assay (LC-MS) Plasma_Stability->Lysosomal_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Lysosomal_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetic (PK) Study (Animal Model) Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Tox_Study Toxicology Study (Safety Profile) Efficacy_Study->Tox_Study Start ADC Candidate Start->Plasma_Stability

Caption: General experimental workflow for evaluating an ADC with an uncleavable linker.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma from relevant species.[19]

Methodology:

  • Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat). Prepare a control sample in a buffer like PBS.[19][20]

  • Incubation: Incubate samples at 37°C with gentle agitation.[19]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop degradation.[19][20]

  • Sample Analysis:

    • ELISA: Use two separate ELISAs to measure the concentration of total antibody and antibody-conjugated payload. The difference indicates the extent of drug deconjugation.[19]

    • LC-MS/MS: Precipitate plasma proteins (e.g., with cold acetonitrile) and analyze the supernatant to quantify the concentration of released free payload.[20]

    • Intact Mass Spectrometry: Use immuno-affinity capture (e.g., Protein A beads) to isolate the ADC from plasma at each time point. Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[20]

Lysosomal Degradation and Payload Release Assay

Objective: To confirm that the payload is released upon antibody degradation in a simulated lysosomal environment.

Methodology:

  • Preparation: Prepare a reaction buffer mimicking the lysosomal environment (pH ~4.5-5.0, with proteases like Cathepsin B) or use isolated lysosomal fractions from liver tissue.[8][19]

  • Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C. Collect samples at various time points.

  • Analysis (LC-MS): Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the released payload-linker-amino acid metabolite. For uncleavable linkers, no release of the free payload is expected.[8]

In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[20][21]

Methodology:

  • Cell Seeding: Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[20]

  • Incubation: Incubate the plates for a period sufficient for ADC internalization and cell death to occur (typically 72-120 hours).[20]

  • Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay.[20][21]

  • Data Analysis: Normalize the viability data to untreated control cells and plot dose-response curves to calculate the IC50 value for each condition. A potent ADC should show high activity against antigen-positive cells and minimal activity against antigen-negative cells.

Conclusion

Uncleavable ADC linkers offer a compelling strategy in cancer therapy, distinguished by their superior plasma stability, which translates to a wider therapeutic window and a more favorable safety profile.[2][7][15] Their mechanism, which relies on the complete lysosomal degradation of the antibody, results in a payload-linker-amino acid metabolite and typically circumvents the bystander effect.[1][7] While their efficacy is highly dependent on the internalization and trafficking of the target antigen, for appropriate targets, uncleavable linkers provide a robust and highly tolerated platform for targeted drug delivery. The choice between a cleavable and an uncleavable linker is a critical decision in ADC design and must be evaluated on a case-by-case basis, considering the specific target, tumor biology, and desired mechanism of action.[1]

References

An In-Depth Technical Guide to Heterobifunctional Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heterobifunctional molecules represent a paradigm shift in pharmacology, moving beyond traditional occupancy-driven inhibition to a new modality of "event-driven" pharmacology.[1] These molecules function by acting as molecular matchmakers, inducing proximity between two proteins that would not otherwise interact, thereby hijacking natural cellular processes to achieve a therapeutic outcome.[2] This strategy has proven particularly effective for targeting proteins previously deemed "undruggable" by conventional small-molecule inhibitors.[1][3] The two most prominent classes of heterobifunctional molecules in drug discovery are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. While both aim to induce the degradation of a target protein, they do so through distinct structural and mechanistic approaches.[4]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are rationally designed heterobifunctional molecules that selectively eliminate disease-causing proteins by coopting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][5]

Core Concepts and Mechanism of Action

A PROTAC molecule is comprised of three distinct components:

  • A ligand that specifically binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][6]

  • A flexible chemical linker that covalently connects the two ligands.[7]

The mechanism of action involves a catalytic cycle where a single PROTAC molecule can trigger the degradation of multiple target protein molecules.[1] This process unfolds in a series of coordinated steps:

  • Binary Complex Formation : The PROTAC enters the cell and binds to both the POI and the E3 ligase, forming two separate binary complexes.[8]

  • Ternary Complex Formation : The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a key ternary complex (POI-PROTAC-E3 ligase).[9][10] The stability and conformation of this complex are critical for degradation efficacy.[]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1][12] This process is repeated to form a polyubiquitin chain.[13]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome, a large protein complex that breaks down tagged proteins into smaller peptides.[3]

  • Recycling : After the POI is degraded, the PROTAC molecule is released and can initiate another cycle of degradation.[1][3]

Signaling Pathway Visualization

The PROTAC-mediated protein degradation pathway hijacks the cell's natural Ubiquitin-Proteasome System.

PROTAC_Pathway cluster_formation Complex Formation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ub Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation via the Ubiquitin-Proteasome System.

Molecular Glues

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not normally associate.[4][14] Unlike the rationally designed, two-headed PROTACs, most molecular glues have been discovered serendipitously.[14]

Core Concepts and Mechanism of Action

Molecular glues are typically smaller and have more favorable physicochemical properties than PROTACs.[15] They function by binding to one protein, often a component of an E3 ligase like Cereblon, and altering its surface topography.[16] This change creates a new, complementary binding site for a "neo-substrate" protein, which is then targeted for ubiquitination and degradation in a manner similar to the final steps of the PROTAC pathway.[4]

The immunomodulatory drugs (IMiDs) like thalidomide and its analogs (lenalidomide, pomalidomide) are classic examples.[15] Initially developed for other purposes, they were later found to bind to the Cereblon E3 ligase, inducing the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[15]

Signaling Pathway Visualization

Molecular glues reshape an E3 ligase surface to recruit a new target for degradation.

Molecular_Glue_Pathway Neo_Substrate Neo-Substrate (Target) Ternary_Complex Ternary Complex Neo_Substrate->Ternary_Complex Induced Binding Mol_Glue Molecular Glue E3_Glue_Complex E3-Glue Complex (Altered Surface) Mol_Glue->E3_Glue_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->E3_Glue_Complex E3_Glue_Complex->Ternary_Complex Ub_Target Poly-ubiquitinated Target Ternary_Complex->Ub_Target Poly-ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Mechanism of action for a molecular glue degrader.

Data Presentation: Comparative Analysis

Quantitative data is essential for characterizing and comparing heterobifunctional molecules.

Table 1: Comparison of PROTACs and Molecular Glues

FeaturePROTACsMolecular Glues
Structure Heterobifunctional (POI ligand-linker-E3 ligand)Typically a single, smaller molecule[4]
Molecular Weight High (800-1000+ Da)[17]Low (<500 Da)[15]
Discovery Strategy Rational Design[18]Often Serendipitous Discovery[14]
Linker Optimization Critical for efficacy[7]Not applicable[15]
Pharmacokinetics Often challenging (permeability, solubility)[2]Generally more favorable ("drug-like")[15]

Table 2: Key Quantitative Parameters for Degradation Efficacy

ParameterDefinitionSignificance
DC₅₀ The concentration of the degrader required to achieve 50% degradation of the target protein.Measures the potency of the degrader. A lower DC₅₀ indicates higher potency.[19]
Dₘₐₓ The maximum percentage of protein degradation achievable with the degrader.Indicates the efficacy or extent of degradation.[20]
Cooperativity (α) A factor quantifying the change in binding affinity when forming the ternary complex compared to the individual binary complexes. α > 1 indicates positive cooperativity (stabilized complex), while α < 1 indicates negative cooperativity (destabilized complex).High positive cooperativity often correlates with potent degradation.[21][22]

Experimental Protocols

A multi-faceted approach using biochemical, biophysical, and cell-based assays is required to validate the mechanism of action of a heterobifunctional degrader.[8]

Experimental Workflow

The evaluation of a novel degrader follows a logical progression from confirming target engagement to quantifying final protein knockdown.

Experimental_Workflow Start Novel Degrader (PROTAC/Glue) Binary 1. Binary Binding Assays (SPR, ITC, FP) Start->Binary Engage POI & E3? Ternary 2. Ternary Complex Formation (NanoBRET, SPR, AlphaLISA) Binary->Ternary Form Ternary Complex? Ubiquitination 3. Target Ubiquitination (In-Cell IP-Western) Ternary->Ubiquitination Is POI Ubiquitinated? Degradation 4. Protein Degradation (Western Blot, MS-Proteomics) Ubiquitination->Degradation Is POI Degraded? Controls 5. Mechanistic Controls (e.g., Proteasome Inhibition) Degradation->Controls Is Degradation Mechanism-Dependent? End Validated Degrader Controls->End

Logical workflow for the characterization of a protein degrader.
Detailed Methodologies

Protocol 1: Ternary Complex Formation using NanoBRET™

This live-cell assay measures the proximity between the POI and E3 ligase induced by the degrader.[23]

  • Cell Line Preparation : Engineer a cell line to express the POI fused to a HaloTag® protein and the E3 ligase (e.g., VHL or CRBN) fused to a NanoLuc® luciferase.[23]

  • Cell Plating : Seed the engineered cells into a 96-well or 384-well plate.

  • Labeling : Add the HaloTag® NanoBRET® 618 Ligand (the energy acceptor) to the cells and incubate to allow labeling of the POI.

  • Compound Treatment : Add the heterobifunctional molecule at a range of concentrations to the appropriate wells.

  • Substrate Addition : Add the Nano-Glo® Vivazine™ Substrate (the energy donor) to all wells.

  • BRET Measurement : Immediately measure the luminescence at two wavelengths (donor emission ~460nm, acceptor emission ~618nm) using a plate reader.

  • Data Analysis : Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon compound treatment indicates the formation of the ternary complex.[12]

Table 3: Overview of Biophysical Assays for Ternary Complex Characterization

AssayPrincipleKey Output
Surface Plasmon Resonance (SPR) Measures changes in mass on a sensor chip as proteins bind. Can be used to measure real-time binding kinetics.[24]Binding affinity (KD), association/dissociation rates (kₐ, kd), cooperativity (α).[25]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[9]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[24]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8]Binding affinity (KD).[8]
AlphaLISA® A bead-based proximity assay where binding brings donor and acceptor beads close, generating a chemiluminescent signal.[24]Ternary complex formation signal.

Protocol 2: In-Cell Target Ubiquitination Assay

This assay directly confirms that the degrader induces the ubiquitination of the POI.[12]

  • Cell Treatment : Treat cells with the degrader at an effective concentration (e.g., 3x DC₅₀). Include a negative control (vehicle) and a positive control where cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[12]

  • Cell Lysis : Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring only covalently attached ubiquitin is detected.

  • Immunoprecipitation (IP) : Dilute the lysates to reduce the SDS concentration. Add a specific antibody against the POI and protein A/G beads to immunoprecipitate the target protein.

  • Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution : Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes ubiquitin.

  • Analysis : A high-molecular-weight smear appearing in the degrader-treated lanes (and accumulating further in the proteasome inhibitor co-treated lane) indicates poly-ubiquitination of the POI.[12]

Protocol 3: Protein Degradation Quantification by Western Blot

This is the standard method to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a degrader.[26]

  • Cell Treatment : Plate cells and treat with a serial dilution of the degrader for a defined period (e.g., 18-24 hours).

  • Cell Lysis : Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[26]

  • SDS-PAGE and Transfer : Normalize protein amounts for all samples, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific to the POI. Also probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels are unaffected by the treatment.

  • Detection : Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane. Plot the normalized POI levels against the logarithm of the degrader concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[26]

Conclusion and Future Directions

Heterobifunctional molecules, particularly PROTACs and molecular glues, have opened up a vast portion of the proteome to therapeutic intervention, offering a powerful strategy to eliminate disease-driving proteins.[2][16] Their catalytic nature and ability to overcome resistance mechanisms common to traditional inhibitors highlight their significant potential.[1][27]

However, challenges remain. For PROTACs, optimizing pharmacokinetic properties such as oral bioavailability and cell permeability is a major focus due to their large size and complex structures.[17] The rational design of linkers and the discovery of novel E3 ligases to expand targeting scope and tissue specificity are also critical areas of ongoing research.[16][28] For molecular glues, the primary hurdle is shifting their discovery from serendipity to rational design.[14]

The principles of proximity induction are now being applied beyond protein degradation to other areas, with the development of technologies like RIBOTACs (for RNA degradation), LYTACs (for lysosomal degradation of extracellular proteins), and PhosTACs (for targeted dephosphorylation), further expanding the toolkit for modulating cellular functions.[2][6] As our understanding of the complex biology governing these systems deepens, heterobifunctional molecules are poised to become a mainstay of modern drug discovery.

References

A Guide to the Theoretical and Experimental Modeling of PROTACs Incorporating a Hydroxy-PEG4-(CH2)2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the molecule.[4][5] This in-depth technical guide focuses on the theoretical and experimental modeling of interactions involving a specific PEG-based linker, Hydroxy-PEG4-(CH2)2-Boc. This linker provides a flexible, hydrophilic spacer with a terminal hydroxyl group for conjugation and a Boc-protected amine for subsequent synthetic modifications.[6][7] Understanding and predicting the conformational behavior and binding energetics of PROTACs incorporating this linker are crucial for rational drug design.

This guide will detail the computational and experimental workflows for characterizing a hypothetical PROTAC, herein referred to as "PROTAC-X," which utilizes the this compound linker to target a protein of interest for degradation via the Cereblon (CRBN) E3 ligase.

Theoretical Modeling of PROTAC-X Interactions

The theoretical modeling of PROTAC-X aims to provide atomic-level insights into its structure, dynamics, and interactions with its target protein and E3 ligase. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for this purpose.

Workflow for Theoretical Modeling

A typical workflow for the theoretical modeling of PROTAC-X involves the following steps:

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis PDB Obtain PDB Structures (Target Protein, E3 Ligase) Build Build PROTAC-X Model PDB->Build Ternary Assemble Ternary Complex (Target-PROTAC-X-E3) Build->Ternary Solvate Solvate and Ionize System Ternary->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT and NPT) Minimize->Equilibrate MD Production MD Simulation Equilibrate->MD Trajectory Trajectory Analysis (RMSD, RMSF, Rg) MD->Trajectory Interactions Analyze Non-Covalent Interactions (H-bonds, van der Waals) Trajectory->Interactions Binding Binding Free Energy Calculation (MM/PBSA or FEP) Interactions->Binding

Figure 1: Workflow for Molecular Dynamics Simulation of PROTAC-X.
Methodology for Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the PROTAC-X ternary complex, revealing its conformational flexibility and key intermolecular interactions.

  • System Preparation:

    • Obtain crystal structures of the target protein and the E3 ligase (e.g., DDB1-CRBN) from the Protein Data Bank (PDB).

    • Build a 3D model of the PROTAC-X molecule using molecular modeling software. The this compound linker should be parameterized using a suitable force field, such as OPLS-AA or GAFF.[][9]

    • Dock the PROTAC-X molecule into the binding sites of the target protein and the E3 ligase to generate an initial model of the ternary complex.

    • Place the ternary complex in a periodic box of water molecules (e.g., TIP3P or SPC/E water model) and add counter-ions to neutralize the system.[]

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system density under the NPT (constant number of particles, pressure, and temperature) ensemble.

    • Run a production MD simulation for a sufficient duration (e.g., 100-500 ns) to sample the conformational space of the complex.

  • Analysis of MD Trajectories:

    • Analyze the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone atoms.

    • Characterize the non-covalent interactions (hydrogen bonds, salt bridges, hydrophobic contacts, and van der Waals interactions) between the PROTAC-X and the proteins over time. Software such as PyContact can be used for this analysis.[2][10]

    • Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding affinity.[]

Methodology for Quantum Mechanics (QM) Calculations

QM calculations can provide highly accurate information about the electronic structure and energetics of specific interactions, such as the hydrogen bonding involving the PEG linker or the Boc-protected amine.[11]

  • Model System:

    • Extract a snapshot of the PROTAC-X and key interacting residues from the MD trajectory.

    • Create a truncated model system for the QM calculation to reduce computational cost.

  • Calculation Protocol:

    • Perform geometry optimization of the model system using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-31G*).

    • Calculate the interaction energies and perform a Natural Bond Orbital (NBO) analysis to characterize the nature of the non-covalent interactions.

Experimental Validation of PROTAC-X Interactions

Experimental validation is crucial to confirm the predictions from theoretical models. Techniques such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding thermodynamics and kinetics of PROTAC-X.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[][12]

Illustrative Quantitative Data from ITC

InteractionBinding Affinity (KD)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
PROTAC-X + Target Protein100 nM1.05-8.5-1.2-9.7
PROTAC-X + CRBN500 nM0.98-7.2-1.5-8.7

Experimental Protocol for ITC

G cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Prepare Prepare Protein and PROTAC-X in Matched Buffer Degas Degas Samples Prepare->Degas Concentration Determine Accurate Concentrations Degas->Concentration Load Load Protein into Cell and PROTAC-X into Syringe Concentration->Load Equilibrate Equilibrate at Desired Temperature Load->Equilibrate Titrate Perform Serial Injections Equilibrate->Titrate Integrate Integrate Injection Heats Titrate->Integrate Fit Fit Data to a Binding Model Integrate->Fit Determine Determine Thermodynamic Parameters (KD, n, ΔH) Fit->Determine

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC).
  • Sample Preparation:

    • Express and purify the target protein and CRBN.

    • Dissolve the purified proteins and synthesized PROTAC-X in an identical, degassed buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). The use of a matched buffer is critical to minimize heats of dilution.[13]

    • Accurately determine the concentrations of the protein and PROTAC-X solutions.

  • ITC Measurement:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the PROTAC-X solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the PROTAC-X solution into the protein solution.

    • Perform a control experiment by injecting PROTAC-X into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding heats.

    • Integrate the heat change for each injection and plot it against the molar ratio of PROTAC-X to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the KD and ΔH values.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to identify which parts of a ligand are in close proximity to the receptor protein in the bound state.[14][15]

Experimental Protocol for STD-NMR

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) and PROTAC-X (e.g., 1-2 mM) in a deuterated buffer. A high ligand-to-protein ratio is required.

  • NMR Measurement:

    • Acquire a reference 1D ¹H NMR spectrum of the sample.

    • Acquire an STD spectrum by selectively saturating a region of the protein's spectrum where there are no ligand signals.

    • Subtract the on-resonance (saturated) spectrum from the off-resonance (reference) spectrum to obtain the STD spectrum, which will only show signals from the binding ligand.

  • Data Analysis:

    • Analyze the relative intensities of the signals in the STD spectrum. Protons on the PROTAC-X molecule that are in closer contact with the protein will show stronger STD signals, allowing for epitope mapping.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data such as association (k_on) and dissociation (k_off) rates.[16]

Illustrative Kinetic Data from SPR

Interactionk_on (M-1s-1)k_off (s-1)K_D (nM)
PROTAC-X + Target Protein1.5 x 1051.5 x 10-2100
PROTAC-X + CRBN8.0 x 1044.0 x 10-2500

Experimental Protocol for SPR

G cluster_0 Surface Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Activate Activate Sensor Chip Surface Immobilize Immobilize Target Protein or E3 Ligase Activate->Immobilize Block Block Remaining Active Sites Immobilize->Block Baseline Establish Stable Baseline with Running Buffer Block->Baseline Association Inject PROTAC-X (Analyte) at Various Concentrations Baseline->Association Dissociation Flow Running Buffer to Monitor Dissociation Association->Dissociation Fit Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) Association->Fit Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Fit Reference Reference Subtract Sensorgrams Reference->Fit Determine Determine kon, koff, and KD Fit->Determine G cluster_0 PROTAC Catalytic Cycle POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-X-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC PROTAC-X PROTAC->Ternary Ternary->POI Release & Recycle Ternary->E3 Ternary->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

References

Methodological & Application

Synthesizing PROTACs with Precision: A Guide to Using Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, profoundly influencing the efficacy of the PROTAC by modulating its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic versatility.[3] The specific linker, Hydroxy-PEG4-(CH2)2-Boc , is a versatile building block for constructing PROTACs. It features a hydroxyl group for initial conjugation to either the POI ligand (warhead) or the E3 ligase ligand, and a Boc-protected amine for the subsequent attachment of the second component in a controlled, stepwise manner. This allows for a modular and flexible approach to PROTAC synthesis.

This document provides detailed protocols for the synthesis of PROTACs utilizing the this compound linker, along with methods for their evaluation.

PROTAC Signaling Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead (with COOH) Coupling1 Stage 1: Coupling (e.g., DCC/DMAP or HATU/DIPEA) Warhead->Coupling1 Linker This compound Linker->Coupling1 Intermediate Warhead-Linker-Boc Coupling1->Intermediate Deprotection Stage 2A: Boc Deprotection (TFA/DCM) Intermediate->Deprotection Amine_Intermediate Warhead-Linker-NH2 Deprotection->Amine_Intermediate Coupling2 Stage 2B: Coupling (HATU/DIPEA) Amine_Intermediate->Coupling2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC WB_Workflow cluster_wb Western Blotting Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

References

Application Notes and Protocols: Antibody-Drug Conjugation with Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1] This targeted delivery system enhances therapeutic efficacy while minimizing systemic toxicity.[1] An ADC is composed of three key components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[2][] The linker plays a critical role in the stability, solubility, and pharmacokinetic profile of the ADC.[4]

Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to improve water solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[][6] The Hydroxy-PEG4-(CH2)2-Boc linker is a non-cleavable, heterobifunctional linker that provides a stable connection between the antibody and the drug.[7][8][9] This application note provides a detailed protocol for the conjugation of a cytotoxic drug to an antibody using this specific PEG linker.

Principle of the Method

The conjugation process involves a multi-step chemical synthesis. First, the drug payload, containing a reactive functional group such as a carboxylic acid, is activated. This activated drug is then covalently attached to the hydroxyl group of the this compound linker. Subsequently, the tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to expose a primary amine. This amine is then activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester, which can readily react with the ε-amino groups of lysine residues on the antibody surface to form a stable amide bond.[10][11] The resulting ADC is then purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).[12]

Experimental Workflow

The overall experimental workflow for the antibody-drug conjugation is depicted below.

ADC_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Linker-Payload Activation cluster_2 Antibody Conjugation & Purification cluster_3 Characterization Drug_Activation Drug Activation Linker_Conjugation Conjugation to PEG Linker Drug_Activation->Linker_Conjugation Activated Drug Boc_Deprotection Boc Deprotection Linker_Conjugation->Boc_Deprotection Boc-Protected Linker-Payload Linker_Activation Activation of Linker-Payload Boc_Deprotection->Linker_Activation Amine-Functionalized Linker-Payload Antibody_Conjugation Conjugation to Antibody Linker_Activation->Antibody_Conjugation Activated Linker-Payload Purification Purification Antibody_Conjugation->Purification Crude ADC Characterization ADC Characterization (e.g., DAR) Purification->Characterization Purified ADC Linker_Activation_Pathway cluster_drug Drug cluster_linker Linker cluster_payload Linker-Payload Drug Drug-COOH Linker_Payload Drug-COO-PEG-Boc Drug->Linker_Payload DCC, NHS Linker HO-PEG-Boc Linker->Linker_Payload Deprotected_Payload Drug-COO-PEG-NH2 Linker_Payload->Deprotected_Payload TFA Activated_Payload Drug-COO-PEG-NHS Deprotected_Payload->Activated_Payload DCC, NHS

References

Application Notes and Protocols for Targeted Protein Degradation Using Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Hydroxy-PEG4-(CH2)2-Boc

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.

This compound is a versatile, uncleavable linker featuring a tetraethylene glycol (PEG4) chain. This provides a desirable length and hydrophilicity for optimizing the performance of a PROTAC. The terminal hydroxyl group offers a reactive site for conjugation to a POI or E3 ligase ligand, while the Boc-protected amine allows for subsequent deprotection and coupling, enabling a modular and efficient PROTAC synthesis.[1][2]

Data Presentation: Performance of a BRD4-Targeting PROTAC with a PEG4 Linker

The following tables summarize the in vitro performance of a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a well-established cancer target. These PROTACs were constructed with PEG linkers of varying lengths to demonstrate the impact of linker length on degradation efficacy and cell permeability. The data highlights that a PEG4 linker can provide an optimal balance of potency and efficacy.[3]

Table 1: In Vitro Degradation Profile of BRD4-Targeting PROTACs [3]

PROTAC CompoundLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG33 PEG units4585
PROTAC-PEG4 4 PEG units 15 >95
PROTAC-PEG55 PEG units3090
PROTAC-PEG66 PEG units7580
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC₅₀ value indicates higher potency.[3]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.[3]

Table 2: Physicochemical and Cellular Properties of BRD4-Targeting PROTACs [3]

PROTAC CompoundLinker CompositionCell Permeability (PAMPA, Pₑ x 10⁻⁶ cm/s)
PROTAC-PEG33 PEG units3.5
PROTAC-PEG4 4 PEG units 4.2
PROTAC-PEG55 PEG units3.8
PROTAC-PEG66 PEG units3.1
  • PAMPA (Parallel Artificial Membrane Permeability Assay): An in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.[3]

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC releases Ternary_Complex->E3_Ligase releases Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI facilitates ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments degrades Ub Ubiquitin Ub->Ternary_Complex transfers to POI E1_E2 E1/E2 Enzymes E1_E2->Ub activates & conjugates

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis 1. PROTAC Synthesis using this compound Cell_Culture 2. Cell Culture & Treatment Synthesis->Cell_Culture Western_Blot 3a. Western Blot (Degradation) Cell_Culture->Western_Blot Ubiquitination_Assay 3b. Ubiquitination Assay (Mechanism) Cell_Culture->Ubiquitination_Assay Viability_Assay 3c. Cell Viability Assay (Function) Cell_Culture->Viability_Assay Data_Analysis 4. Quantification & Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

Bioconjugation Techniques for Attaching PEG Linkers to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) linkers to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn reduces renal clearance, extends circulating half-life, and shields the protein from proteolytic degradation and immune recognition.[1][2][3][4][5][6][7]

This document provides detailed application notes and protocols for several common bioconjugation techniques used to attach PEG linkers to proteins.

Overview of PEGylation Chemistries

The choice of PEGylation chemistry is critical as it determines the site of PEG attachment and the stability of the resulting conjugate, which can significantly impact the biological activity and therapeutic efficacy of the protein.[6][8] PEGylation strategies can be broadly categorized into non-specific and site-specific methods.

  • First-generation PEGylation typically involves non-specific modification of abundant amino acid residues, such as lysines, leading to a heterogeneous mixture of PEGylated products.[2][5]

  • Second-generation PEGylation focuses on site-specific attachment to less abundant residues like cysteines or through enzymatic and chemo-selective methods, resulting in more homogeneous and well-defined conjugates.[2][5]

The following sections detail the most common techniques, including amine-reactive, thiol-reactive, and click chemistry-based methods.

Quantitative Comparison of PEGylation Techniques

The selection of an appropriate PEGylation strategy depends on the specific protein, the desired therapeutic outcome, and manufacturing considerations. The following table summarizes key quantitative parameters for the techniques discussed in this document.

TechniqueTarget Residue(s)SelectivityTypical Molar Excess of PEG ReagentReaction pHTypical Reaction TimePotential for Heterogeneity
NHS Ester PEGylation Lysine (ε-amine), N-terminus (α-amine)Low to Moderate20-fold or higher[9]7.0 - 9.0[9][10]30 - 60 minutes at RT or 2 hours on ice[9][10][11][12]High
Maleimide PEGylation Cysteine (thiol)High10 to 20-fold[13][14]6.5 - 7.5[15]2 - 4 hours at RT or overnight at 4°C[13][14]Low
Click Chemistry (CuAAC) Alkyne/Azide-modified residuesVery High4 - 50 equivalents of azide[16]Neutral30 - 60 minutes at RT[16]Very Low

Amine-Reactive PEGylation: N-Hydroxysuccinimide (NHS) Esters

PEG-NHS esters are widely used for their ability to react with primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[9][10][11] Due to the abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous mixture of PEGylated species.[10]

Application Notes:

  • Buffer Selection: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[9][10]

  • Reagent Stability: PEG-NHS esters are moisture-sensitive and readily hydrolyze.[9][10] It is recommended to equilibrate the reagent to room temperature before opening and to dissolve it in a dry water-miscible organic solvent like DMSO or DMF immediately before use.[10][12][17] Do not prepare stock solutions for long-term storage.[9][10]

  • Reaction Control: The degree of PEGylation can be controlled by adjusting the molar ratio of PEG-NHS ester to protein, the reaction pH, and the reaction time.[9][18] Higher pH and higher molar excess of the PEG reagent will generally lead to a higher degree of PEGylation.

Experimental Protocol: PEGylation of a Model Protein with PEG-NHS Ester

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[9][11]

  • PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[9][11]

  • Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution.[9][11] Ensure that the volume of the organic solvent does not exceed 10% of the final reaction volume.[9][11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9][11][12]

  • Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer such as Tris-buffered saline (TBS).[10]

  • Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis or size-exclusion chromatography.[9][10][11][12]

Workflow for Amine-Reactive PEGylation

Amine_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and PEG-NHS Ester Protein->Mix PEG_NHS PEG-NHS Ester in Anhydrous DMSO/DMF PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (Dialysis/SEC) Incubate->Purify Analyze Analyze Conjugate Purify->Analyze Thiol_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Thiol-Free Buffer Reduce Reduce Disulfides (Optional, with TCEP) Protein->Reduce Mix Mix Protein and PEG-Maleimide Reduce->Mix PEG_Mal PEG-Maleimide Solution PEG_Mal->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purify (Dialysis/SEC) Incubate->Purify Analyze Analyze Conjugate Purify->Analyze PEGylation_Decision_Tree Start Start: Need to PEGylate a Protein Q1 Is site-specificity a critical requirement? Start->Q1 Q2 Does the protein have a free, non-essential cysteine? Q1->Q2 Yes NHS Use Amine-Reactive PEGylation (e.g., NHS Ester) Q1->NHS No Q3 Is genetic engineering to introduce a cysteine or unnatural amino acid feasible? Q2->Q3 No Maleimide Use Thiol-Reactive PEGylation (e.g., Maleimide) Q2->Maleimide Yes Q3->NHS No Click Use Click Chemistry-Based PEGylation Q3->Click Yes

References

Applications of Hydroxy-PEG4-(CH2)2-Boc in cancer immunotherapy research.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy-PEG4-(CH2)2-Boc is a heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics for cancer immunotherapy.[1][2][3] Its structure, featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group, and a Boc-protected amine, offers a versatile platform for the synthesis of complex bioconjugates. The hydrophilic PEG4 chain enhances the aqueous solubility and improves the pharmacokinetic properties of the final conjugate, which is a common challenge for large and often hydrophobic therapeutic molecules.[4] This linker is primarily employed in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), two leading strategies in precision oncology.[1][2][3]

This document provides detailed application notes on the use of this compound in cancer immunotherapy research, including its role in PROTAC and ADC development. It also offers comprehensive, representative experimental protocols for the synthesis and evaluation of such molecules.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

The this compound linker provides the necessary flexibility and hydrophilicity to facilitate optimal ternary complex formation. Its defined length allows for systematic optimization of the distance between the target protein and the E3 ligase.

Illustrative Quantitative Data

The following table presents representative data for a hypothetical PROTAC, "PROTAC-X," synthesized using the this compound linker to target an oncoprotein (e.g., a kinase involved in a cancer signaling pathway). This data is for illustrative purposes to demonstrate how results are typically presented.

PROTAC Construct Target Protein Cell Line DC50 (nM) Dmax (%) Time (h) Reference
PROTAC-XKinase YHuman Breast Cancer (MCF-7)25>9024Illustrative Data
PROTAC-XKinase YHuman Leukemia (MV4-11)15>9524Illustrative Data
PROTAC Construct Cell Line IC50 (nM) Time (h) Reference
PROTAC-XHuman Breast Cancer (MCF-7)5072Illustrative Data
PROTAC-XHuman Leukemia (MV4-11)3072Illustrative Data

*DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. *Dmax: Maximum percentage of target protein degradation achieved. *IC50: Concentration of the PROTAC that inhibits 50% of cell viability. *Time: Duration of the experiment.

Signaling Pathway and Mechanism of Action

PROTACs developed with PEG linkers can be designed to target a wide array of proteins, including kinases involved in critical signaling pathways. A common pathway implicated in cancer that is often targeted by PROTACs is the PI3K/AKT/mTOR pathway. Degradation of a key kinase in this pathway can lead to the downregulation of downstream signaling and induce apoptosis in cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC-X (with PEG4 Linker) POI Target Oncoprotein (e.g., Kinase Y) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Signaling Downstream Pro-Survival Signaling POI->Signaling E3->Ternary PolyUb_POI Polyubiquitinated Oncoprotein Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to Degradation->Signaling inhibits

Mechanism of PROTAC-induced protein degradation.
Experimental Protocols

1. General Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate E3 Ligase Ligand to this compound start->step1 intermediate1 Intermediate 1: E3 Ligand-PEG4-(CH2)2-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-PEG4-(CH2)2-NH2 step2->intermediate2 step3 Step 3: Conjugate Target Protein Ligand intermediate2->step3 final_product Final PROTAC step3->final_product purification Purification and Characterization (HPLC, MS, NMR) final_product->purification

A generalized workflow for the synthesis of a PROTAC molecule.
  • Materials:

    • This compound

    • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)

    • Target protein ligand with a reactive handle (e.g., a carboxylic acid for amide bond formation)

    • Coupling reagents (e.g., HATU, EDC, NHS)

    • Bases (e.g., DIPEA, TEA)

    • Solvents (e.g., DMF, DCM)

    • Trifluoroacetic acid (TFA) for Boc deprotection

    • Standard laboratory glassware and purification equipment (HPLC, mass spectrometer, NMR)

  • Procedure:

    • Conjugation to E3 Ligase Ligand:

      • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

      • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

      • Add this compound (1.1 eq) to the reaction mixture.

      • Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

      • Upon completion, purify the product (E3 Ligand-PEG4-(CH2)2-Boc) by reverse-phase HPLC.

    • Boc Deprotection:

      • Dissolve the purified intermediate in a solution of 20% TFA in DCM.

      • Stir at room temperature for 1-2 hours.

      • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine intermediate.

    • Conjugation to Target Protein Ligand:

      • Activate the carboxylic acid on the target protein ligand (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.

      • Add the deprotected amine intermediate (1.1 eq) to the mixture.

      • Stir at room temperature for 4-12 hours. Monitor by LC-MS.

    • Final Purification:

      • Purify the final PROTAC product by preparative HPLC.

      • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.

2. In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • PROTAC-X stock solution (in DMSO)

    • Proteasome inhibitor (e.g., MG132) as a control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • PROTAC Treatment: The next day, treat the cells with increasing concentrations of PROTAC-X for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., MG132) to confirm proteasome-dependent degradation.

    • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize protein amounts and prepare samples for SDS-PAGE.

      • Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane and incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibodies.

      • Develop the blot using a chemiluminescence substrate and capture the image.

    • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Application 2: Development of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The antibody directs the ADC to tumor cells expressing a specific antigen, where the cytotoxic agent is released, leading to cell death. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload within the target cell.

This compound can be used as a component of a non-cleavable linker in ADCs. Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome of the cancer cell to release the payload. The PEG4 spacer can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.

Experimental Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Linker_Mod Modify this compound for conjugation to payload Payload_Conj Conjugate modified linker to cytotoxic payload Linker_Mod->Payload_Conj Boc_Deprotect Boc Deprotection Payload_Conj->Boc_Deprotect Antibody_Conj Conjugate linker-payload to monoclonal antibody Boc_Deprotect->Antibody_Conj Final_ADC Final ADC Antibody_Conj->Final_ADC In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) In_Vivo In Vivo Efficacy Studies (Xenograft models) Purification Purification and Characterization (HIC, SEC) Purification->In_Vitro Purification->In_Vivo Final_ADC->Purification

References

Application Notes and Protocols: A Step-by-Step Guide for Boc Group Deprotection in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group in the synthesis of complex biomolecules, particularly in the context of Polyethylene Glycol (PEG) linkers.[1][2] Its widespread use in the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for a controlled, stepwise assembly of intricate molecular architectures, preventing unwanted side reactions.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Boc deprotection process for PEG linkers, including detailed experimental protocols, quantitative data for reaction optimization, and a discussion of potential challenges.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA).[3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3] The carbamic acid readily undergoes decarboxylation (loss of CO₂) to yield the free amine as an ammonium salt.[3]

The generated tert-butyl cation is a reactive electrophile that can cause side reactions by alkylating nucleophilic residues such as tryptophan, methionine, and cysteine.[3][4] To prevent these undesired modifications, scavengers are often added to the reaction mixture to trap the carbocation.[3][4]

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection start Start dissolve 1. Dissolve Boc-PEG Linker in Anhydrous Solvent (DCM) start->dissolve cool 2. Cool Solution to 0°C dissolve->cool add_reagents 3. Add Acid (e.g., TFA) & Scavenger (if needed) cool->add_reagents react 4. Stir Reaction Mixture (0°C to Room Temp) add_reagents->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup 6. Work-up: Remove Solvent & Acid is_complete->workup Yes coevaporate 7. Co-evaporate with Toluene (to remove residual acid) workup->coevaporate product 8. Isolate Deprotected Amine Salt coevaporate->product end End product->end

References

Application Notes and Protocols for Hydroxy-PEG4-(CH2)2-Boc in E3 Ubiquitin Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[5]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[6] This document provides detailed application notes and protocols for the use of Hydroxy-PEG4-(CH2)2-Boc , a versatile PEG-based linker, in the synthesis of PROTACs for targeted protein degradation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H30O7[7]
Molecular Weight 322.39 g/mol [7]
CAS Number 518044-32-1[7]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, MethanolN/A
Storage Store at -20°C for long-term stability[8]

Applications in PROTAC Development

The unique structure of this compound, featuring a terminal hydroxyl group and a Boc-protected amine, makes it an ideal building block for the modular synthesis of PROTACs.

  • Systematic Linker Optimization: This linker is a key component in libraries of varying PEG lengths to empirically determine the optimal distance between the POI and E3 ligase for efficient ternary complex formation and subsequent protein degradation.

  • Enhanced Physicochemical Properties: The hydrophilic nature of the PEG4 chain can significantly improve the aqueous solubility of the final PROTAC molecule, a common challenge for these high molecular weight compounds.[5]

  • Controlled Synthesis: The orthogonal protecting groups (hydroxyl and Boc-amine) allow for a stepwise and controlled conjugation of the POI and E3 ligase ligands, minimizing side reactions and simplifying purification.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Recruitment Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthetic route for a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN recruitment).

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start This compound step1 Couple to E3 Ligase Ligand (e.g., Pomalidomide-COOH) start->step1 intermediate1 E3 Ligand-Linker-Boc step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 E3 Ligand-Linker-NH2 step2->intermediate2 step3 Couple to POI Ligand (e.g., POI-Ligand-COOH) intermediate2->step3 final_product Final PROTAC step3->final_product

Caption: Generalized workflow for PROTAC synthesis.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

Step 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the E3 ligase ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the E3 Ligand-Linker-Boc intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the E3 Ligand-Linker-NH2 intermediate.

Step 3: Final PROTAC Synthesis

  • In a separate dry, nitrogen-flushed flask, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10 minutes to activate the carboxylic acid.

  • Add a solution of the E3 Ligand-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the activated POI ligand solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purify the final PROTAC by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) of the synthesized PROTAC.[1]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay determines the effect of POI degradation on cell proliferation and viability, providing an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibitory concentration) value.[9][10]

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the IC50 or GI50 value.

Illustrative Quantitative Data

The following tables provide representative data for a hypothetical PROTAC synthesized using a this compound linker, targeting the bromodomain-containing protein 4 (BRD4) for degradation via the VHL E3 ligase in a relevant cancer cell line (e.g., MV4-11). This data is for illustrative purposes to demonstrate typical results.[2]

Table 1: In Vitro Degradation of BRD4

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG4 This compound 12 >95
PROTAC-AlkylC4 Alkyl Chain12075
PROTAC-PEG88 PEG units5588

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein after 24 hours of treatment. [b] Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cell Viability in MV4-11 Cells

PROTAC CompoundLinker CompositionIC50 (nM) [c]
PROTAC-PEG4 This compound 25
PROTAC-AlkylC4 Alkyl Chain250
PROTAC-PEG88 PEG units98

[c] IC50: The concentration of the PROTAC that inhibits 50% of cell viability after 72 hours of treatment.

Conclusion

This compound is a highly valuable and versatile linker for the development of potent and effective PROTACs. Its physicochemical properties and structural features facilitate the synthesis of degraders with improved solubility and optimized ternary complex formation. The provided protocols offer a comprehensive guide for the synthesis, characterization, and functional validation of PROTACs incorporating this linker, enabling researchers to advance the field of targeted protein degradation.

References

Application Notes and Protocols for In Vitro Studies with Hydroxy-PEG4-(CH2)2-Boc-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and overall pharmacokinetic properties.

This document provides detailed protocols for the in vitro evaluation of a hypothetical PROTAC, "PROTAC-X," which incorporates the Hydroxy-PEG4-(CH2)2-Boc linker. This linker possesses a polyethylene glycol (PEG) chain to enhance solubility and cell permeability. These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of their own PROTACs that utilize this or similar linker technology.

For the purpose of these protocols, we will consider PROTAC-X as a molecule designed to degrade a hypothetical protein of interest (POI-X) by recruiting the Cereblon (CRBN) E3 ligase.[4][5]

Key In Vitro Assays for PROTAC Evaluation

A comprehensive in vitro evaluation of a PROTAC involves a series of assays to confirm its mechanism of action and biological activity. The three primary assays detailed below are:

  • Western Blotting for Protein Degradation: To quantify the reduction in the levels of the target protein.

  • Cell Viability Assay (MTT Assay): To determine the functional consequence of target protein degradation on cell proliferation and survival.

  • Immunoprecipitation for Target Ubiquitination: To confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

Data Presentation

Table 1: In Vitro Efficacy of PROTAC-X
AssayCell LineParameterPROTAC-X Value
Protein DegradationCancer Cell Line ADC50 (nM)50
Dmax (%)95
Cell ViabilityCancer Cell Line AIC50 (µM)1.2
Protein UbiquitinationCancer Cell Line AFold Increase vs. Control5.3

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein (POI-X) in a selected cell line following treatment with PROTAC-X.[6][7]

Materials:

  • Human cancer cell line expressing POI-X (e.g., HeLa, MDA-MB-231).[7]

  • PROTAC-X stock solution in DMSO.

  • Vehicle control (DMSO).

  • Proteasome inhibitor (e.g., MG132) as a positive control.[6]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • BCA or Bradford protein assay kit.

  • 4X Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Ponceau S staining solution.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibody against POI-X.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[7]

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of PROTAC-X in fresh culture medium.

    • Treat cells with varying concentrations of PROTAC-X and incubate for a predetermined time (e.g., 24 hours).[6] Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.[6]

    • Lyse the cells with RIPA buffer on ice for 30 minutes.[6]

    • Centrifuge the lysates to pellet cell debris.[6]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add 1X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • (Optional) Stain the membrane with Ponceau S to verify transfer efficiency.[6]

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against POI-X overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL detection reagent and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI-X signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with PROTAC-X.[8][9]

Materials:

  • Human cancer cell line.

  • PROTAC-X stock solution in DMSO.

  • Vehicle control (DMSO).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of PROTAC-X and incubate for the desired period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.[10]

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the PROTAC-X concentration.

Immunoprecipitation for Target Ubiquitination

This protocol confirms that the degradation of POI-X is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[11][12]

Materials:

  • Human cancer cell line.

  • PROTAC-X stock solution in DMSO.

  • Vehicle control (DMSO).

  • Proteasome inhibitor (e.g., MG132).[11]

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).

  • Dilution buffer (RIPA buffer without SDS).

  • Primary antibody against POI-X for immunoprecipitation.

  • Protein A/G agarose beads.

  • Primary antibody against ubiquitin for Western blotting.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with PROTAC-X and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.[11]

    • Lyse the cells in denaturing lysis buffer and boil to disrupt protein-protein interactions.[13]

  • Immunoprecipitation:

    • Dilute the lysates with dilution buffer to reduce the SDS concentration.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the anti-POI-X antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the polyubiquitinated POI-X. A high molecular weight smear indicates polyubiquitination.[11]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC-X (this compound Linker) POI Protein of Interest (POI-X) PROTAC->POI Binds E3 CRBN E3 Ligase PROTAC->E3 Recruits Ternary POI-X : PROTAC-X : CRBN Ternary->PROTAC Recycled Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Polyubiquitinated POI-X Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-X Mechanism of Action.

Western_Blot_Workflow start Start: Cell Seeding treatment PROTAC-X Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI-X) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Determination analysis->end PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation PROTAC_Target PROTAC Targeting PI3K PROTAC_Target->PI3K Degradation

References

Application Notes and Protocols for the Incorporation of Hydroxy-PEG4-(CH2)2-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hydroxy-PEG4-(CH2)2-Boc, a heterobifunctional linker, in the development of advanced drug delivery systems. This molecule, featuring a hydroxyl group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the surface modification of various nanocarriers. The PEG4 chain enhances hydrophilicity, which can improve the systemic circulation time of the delivery vehicle, while the terminal functional groups allow for a stepwise and controlled conjugation of targeting ligands or therapeutic agents.

Introduction to PEGylation in Drug Delivery

Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and their carriers. The covalent attachment of PEG chains to the surface of nanoparticles, liposomes, or micelles creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life. This "stealth" effect allows for greater accumulation of the drug delivery system at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect. Short-chain PEGs, like the PEG4 in this compound, can offer a balance between increased hydrophilicity and minimizing potential steric hindrance that might interfere with the binding of targeting moieties.

The Boc protecting group on the terminal amine of this compound provides a crucial advantage for multi-step conjugation strategies. The linker can be initially attached to the drug delivery vehicle via its hydroxyl group. Subsequently, the Boc group can be removed under acidic conditions to expose the primary amine for the attachment of a targeting ligand, imaging agent, or another therapeutic molecule.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in formulating drug delivery systems.

PropertyValue
Chemical Formula C15H31NO7
Molecular Weight 337.41 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and water
Storage Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen)

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into various drug delivery systems. These are general guidelines and may require optimization for specific applications.

Functionalization of PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are widely used biodegradable carriers. Their surface can be functionalized with this compound to improve their in vivo performance.

Protocol 3.1.1: Activation of this compound

The terminal hydroxyl group of the linker needs to be activated for efficient conjugation to the carboxyl groups on the surface of PLGA nanoparticles.

  • Materials:

    • This compound

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Anhydrous pyridine

    • Anhydrous acetonitrile

    • Argon or Nitrogen gas

    • Magnetic stirrer and stir bar

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

    • Add DSC (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent can be removed under vacuum, and the activated linker can be used directly in the next step or purified by silica gel chromatography.

Protocol 3.1.2: Conjugation to PLGA Nanoparticles

  • Materials:

    • Carboxyl-terminated PLGA nanoparticles

    • Activated this compound (from Protocol 3.1.1)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • MES buffer (pH 6.0)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Centrifugal filter units

  • Procedure:

    • Disperse the carboxyl-terminated PLGA nanoparticles in MES buffer.

    • Add EDC (5-10 molar excess) and NHS (5-10 molar excess) to the nanoparticle suspension and incubate for 30 minutes at room temperature to activate the carboxyl groups.

    • Add the activated this compound (10-20 molar excess) to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

Protocol 3.1.3: Boc Deprotection on the Nanoparticle Surface

  • Materials:

    • Boc-protected PEGylated PLGA nanoparticles

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • PBS (pH 7.4)

  • Procedure:

    • Resuspend the lyophilized Boc-protected PEGylated nanoparticles in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the DCM and TFA by rotary evaporation.

    • Wash the nanoparticles by repeated centrifugation and resuspension in PBS to remove residual acid and byproducts. The resulting amine-functionalized nanoparticles are ready for further conjugation.

Workflow for PLGA Nanoparticle Functionalization

G cluster_0 Linker Activation cluster_1 Nanoparticle Conjugation cluster_2 Boc Deprotection Linker This compound DSC DSC, Pyridine Linker->DSC ActivatedLinker Activated Linker DSC->ActivatedLinker Boc_PEG_NP Boc-PEG-PLGA NP ActivatedLinker->Boc_PEG_NP PLGA_NP PLGA-COOH NP EDC_NHS EDC, NHS PLGA_NP->EDC_NHS Activated_NP Activated PLGA-NHS NP EDC_NHS->Activated_NP Activated_NP->Boc_PEG_NP TFA TFA/DCM Boc_PEG_NP->TFA Amine_NP H2N-PEG-PLGA NP TFA->Amine_NP

Caption: Workflow for the functionalization of PLGA nanoparticles.

Preparation of PEGylated Liposomes

Liposomes can be PEGylated by incorporating a lipid-PEG conjugate into the lipid bilayer during their formation.

Protocol 3.2.1: Synthesis of DSPE-PEG4-(CH2)2-Boc

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

    • Activated this compound (from Protocol 3.1.1)

    • Triethylamine (TEA)

    • Anhydrous chloroform or DCM

  • Procedure:

    • Dissolve DSPE and the activated this compound in the anhydrous solvent.

    • Add TEA (2-3 equivalents) to the mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Purify the DSPE-PEG4-(CH2)2-Boc conjugate by silica gel chromatography.

Protocol 3.2.2: Liposome Formulation by Thin-Film Hydration

  • Materials:

    • Primary lipid (e.g., DSPC or DPPC)

    • Cholesterol

    • DSPE-PEG4-(CH2)2-Boc

    • Drug to be encapsulated

    • Organic solvent (e.g., chloroform/methanol mixture)

    • Hydration buffer (e.g., PBS)

  • Procedure:

    • Dissolve the primary lipid, cholesterol, and DSPE-PEG4-(CH2)2-Boc in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:PEG-lipid).

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent mixture as well.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating above the lipid phase transition temperature.

    • Extrude the liposome suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

Formulation of PEGylated Micelles

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers.

Protocol 3.3.1: Synthesis of PLGA-PEG4-(CH2)2-Boc Copolymer

  • Materials:

    • Carboxyl-terminated PLGA

    • This compound

    • EDC and NHS

    • Anhydrous DCM

  • Procedure:

    • Dissolve the carboxyl-terminated PLGA in anhydrous DCM.

    • Add EDC and NHS to activate the carboxyl group.

    • Add this compound to the reaction mixture.

    • Stir at room temperature overnight.

    • Precipitate the copolymer in cold diethyl ether and wash several times to remove unreacted reagents.

    • Dry the PLGA-PEG4-(CH2)2-Boc copolymer under vacuum.

Protocol 3.3.2: Micelle Preparation by Nanoprecipitation

  • Materials:

    • PLGA-PEG4-(CH2)2-Boc copolymer

    • Hydrophobic drug

    • Water-miscible organic solvent (e.g., acetone or acetonitrile)

    • Water

  • Procedure:

    • Dissolve the PLGA-PEG4-(CH2)2-Boc copolymer and the hydrophobic drug in the organic solvent.

    • Add the organic solution dropwise to vigorously stirring water.

    • The micelles will self-assemble as the organic solvent diffuses into the aqueous phase.

    • Stir the suspension for several hours to allow for complete evaporation of the organic solvent.

    • Filter the micellar solution to remove any non-incorporated drug aggregates.

Characterization of PEGylated Drug Delivery Systems

Thorough characterization is crucial to ensure the quality and performance of the formulated drug delivery systems.

ParameterMethodTypical Expected Outcome with this compound
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Slight increase in hydrodynamic diameter compared to non-PEGylated counterparts. PDI < 0.2 indicates a monodisperse population.
Zeta Potential Laser Doppler VelocimetryA shift towards a more neutral surface charge due to the shielding effect of the PEG chains.
Drug Loading & Encapsulation Efficiency Spectrophotometry or Chromatography (e.g., HPLC) after particle lysisDrug loading and encapsulation efficiency are dependent on the drug, carrier, and formulation method. PEGylation may slightly decrease loading for some systems.
Confirmation of PEGylation NMR, FTIR, or XPSSpectroscopic methods can confirm the presence of the characteristic PEG ether linkages on the nanoparticle surface.
In Vitro Drug Release Dialysis MethodA sustained release profile is often observed, which can be influenced by the PEG layer acting as an additional barrier.

Illustrative Quantitative Data

The following table provides hypothetical, yet representative, data for a doxorubicin-loaded PLGA nanoparticle system before and after functionalization with this compound.

FormulationParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Doxorubicin-PLGA NP150 ± 50.15-25 ± 25.2 ± 0.485 ± 5
Doxorubicin-PLGA-PEG4-Boc NP160 ± 60.16-15 ± 34.8 ± 0.382 ± 6
Doxorubicin-PLGA-PEG4-NH2 NP162 ± 50.17-12 ± 24.7 ± 0.481 ± 5

Signaling Pathways and Mechanisms of Action

The incorporation of this compound into drug delivery systems primarily influences their pharmacokinetic profile, leading to enhanced accumulation in tumor tissues via the EPR effect.

The Enhanced Permeability and Retention (EPR) Effect

Tumor blood vessels are often leaky with poorly formed endothelial junctions, allowing nanoparticles to extravasate into the tumor interstitium. Additionally, tumors typically have poor lymphatic drainage, which leads to the retention of the nanoparticles in the tumor microenvironment. This passive targeting mechanism is a cornerstone of nanomedicine-based cancer therapy.

Cellular Uptake Mechanisms

Once at the tumor site, PEGylated nanoparticles are typically internalized by cancer cells through endocytic pathways. The specific mechanism can depend on the nanoparticle size, surface charge, and the presence of targeting ligands.

Workflow of Nanoparticle Drug Delivery via the EPR Effect

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Level Injection IV Injection of PEGylated Nanoparticle Circulation Prolonged Circulation ('Stealth' Effect) Injection->Circulation Extravasation Extravasation through Leaky Vasculature (EPR) Circulation->Extravasation Accumulation Accumulation in Tumor Interstitium Extravasation->Accumulation Uptake Cellular Uptake (Endocytosis) Accumulation->Uptake Release Intracellular Drug Release Uptake->Release Action Drug Action on Target (e.g., DNA) Release->Action

Caption: Nanoparticle journey from injection to cellular action.

Conclusion

This compound is a valuable tool for the development of sophisticated drug delivery systems. Its heterobifunctional nature allows for a controlled and stepwise approach to creating multifunctional nanocarriers with improved pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to incorporate this versatile linker into their drug delivery platforms, paving the way for more effective and targeted therapies. It is important to note that the optimal formulation and conjugation strategies will be dependent on the specific drug, carrier system, and therapeutic application, and thus, empirical optimization is essential.

Application Notes and Protocols for the Characterization of Hydroxy-PEG4-(CH2)2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined molecular weight and structure are critical for producing homogenous conjugates with reproducible pharmacological profiles. Accurate and thorough characterization of its conjugates is therefore essential to ensure identity, purity, and stability. This document provides detailed analytical methods and protocols for the comprehensive characterization of conjugates derived from this compound.

Analytical Workflow Overview

A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound conjugates. The general workflow involves confirmation of molecular identity and purity through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Conjugation_Reaction Conjugation of This compound Purification Purification of Conjugate (e.g., HPLC, SEC) Conjugation_Reaction->Purification LC_MS LC-MS Analysis (Identity & Purity) Purification->LC_MS NMR NMR Spectroscopy (Structural Confirmation) LC_MS->NMR HPLC HPLC/UPLC Analysis (Purity & Quantification) NMR->HPLC Final_Report Final Report & Data Analysis HPLC->Final_Report

Caption: General analytical workflow for the characterization of this compound conjugates.

Quantitative Data Summary

The following table summarizes key quantitative data for the characterization of a representative conjugate of this compound.

ParameterAnalytical TechniqueExpected Value/RangeNotes
Molecular Weight LC-MS (ESI-TOF/Orbitrap)Calculated MW of ConjugateThe exact mass will depend on the conjugated molecule.
Mass-to-Charge Ratio (m/z) LC-MS[M+H]+, [M+Na]+, [M+K]+M represents the conjugate. Multiple charge states may be observed for larger conjugates.
Key MS Fragments MS/MSLoss of Boc group (-100 Da), Loss of isobutylene (-56 Da)Useful for structural confirmation.
Purity RP-HPLC/UPLC>95%Dependent on the success of the purification.
Retention Time (tR) RP-HPLC/UPLCVariableDependent on the hydrophobicity of the conjugate and the specific HPLC method.
¹H NMR Chemical Shifts (δ) NMR SpectroscopySee detailed protocol below.Characteristic peaks for the PEG linker, Boc group, and the conjugated molecule should be present.
¹³C NMR Chemical Shifts (δ) NMR SpectroscopySee detailed protocol below.Provides confirmation of the carbon skeleton.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

Objective: To confirm the molecular weight of the conjugate and assess its purity.

Instrumentation:

  • HPLC or UPLC system with a UV detector.

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Sample Solvent: 50:50 Water:ACN.

Protocol:

  • Sample Preparation: Dissolve the conjugate in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 214 nm and 280 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100-2000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) and UV chromatogram to assess purity.

    • Deconvolute the mass spectrum of the main peak to determine the molecular weight of the conjugate.

    • Look for the expected protonated molecule ([M+H]+) and other common adducts ([M+Na]+, [M+K]+).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural confirmation of the conjugate.

Instrumentation:

  • High-field NMR spectrometer (400 MHz or higher).

Materials:

  • Deuterated Solvent: Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the solubility of the conjugate.

  • NMR tubes.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of the chosen deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Chemical Shifts (δ) for the this compound moiety:

      • ~1.44 ppm (singlet, 9H): -C(CH₃)₃ (Boc group).

      • ~2.4-2.6 ppm (triplet, 2H): -CH₂- adjacent to the ester carbonyl.

      • ~3.5-3.7 ppm (multiplet, 16H): -O-CH₂-CH₂-O- (PEG chain).

      • ~3.7-3.8 ppm (triplet, 2H): -CH₂-OH (terminal hydroxyl group, may be broad and exchangeable).

      • ~4.1-4.2 ppm (triplet, 2H): -O-CH₂- adjacent to the ester.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Chemical Shifts (δ) for the this compound moiety:

      • ~28.4 ppm: -C(CH₃)₃ (Boc group).

      • ~35-37 ppm: -CH₂- adjacent to the ester carbonyl.

      • ~60-72 ppm: -O-CH₂-CH₂-O- (PEG chain).

      • ~79-80 ppm: -C(CH₃)₃ (Boc quaternary carbon).

      • ~171-173 ppm: C=O (ester carbonyl).

  • 2D NMR (Optional):

    • Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • Integrate the proton signals to confirm the relative number of protons in different environments.

    • Compare the observed chemical shifts with the expected values.

    • Look for the appearance of new signals corresponding to the conjugated molecule and the disappearance of signals from the starting materials.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment

Objective: To determine the purity of the conjugate and quantify any impurities.

Instrumentation:

  • HPLC or UPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Solvent: Mobile Phase A.

Protocol:

  • Sample Preparation: Prepare a stock solution of the conjugate in the sample solvent at 1 mg/mL and create a series of dilutions for a calibration curve if quantitative analysis is required.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm or ELSD.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.

Bioconjugation Strategy Visualization

The following diagram illustrates a general strategy for the use of this compound in bioconjugation, for example, in the synthesis of an ADC.

Bioconjugation_Strategy PEG_Linker This compound Activation Activate Hydroxyl Group (e.g., with MsCl, TsCl) PEG_Linker->Activation Activated_Linker Activated PEG Linker Activation->Activated_Linker Payload_Conjugation Conjugate to Payload (Drug) Activated_Linker->Payload_Conjugation Linker_Payload Linker-Payload Construct Payload_Conjugation->Linker_Payload Boc_Deprotection Boc Deprotection (e.g., TFA) Linker_Payload->Boc_Deprotection Deprotected_Linker_Payload Deprotected Linker-Payload Boc_Deprotection->Deprotected_Linker_Payload Antibody_Conjugation Conjugate to Antibody Deprotected_Linker_Payload->Antibody_Conjugation ADC Antibody-Drug Conjugate (ADC) Antibody_Conjugation->ADC

Caption: A representative bioconjugation scheme using this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: PEG linkers are frequently used in PROTAC design due to their unique combination of properties that help address several challenges in PROTAC development.[1] Their inherent hydrophilicity can significantly improve the solubility of PROTACs, which are often large and lipophilic molecules.[1][2] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Additionally, PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the two protein ligands.[2][3]

Q2: How does the length of a PEG linker impact PROTAC efficacy?

A2: The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1] If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex.[4][] Conversely, an excessively long linker might not effectively bring the two proteins into the necessary proximity for efficient ubiquitination, potentially leading to an unstable or unproductive complex.[4][] The optimal linker length is crucial for achieving a high degradation efficiency, which is often measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[1]

Q3: My PROTAC shows good binding to both the target protein and the E3 ligase individually, but I don't observe any significant degradation. What is a likely cause related to the linker?

A3: This is a common challenge in PROTAC development and a primary reason is a suboptimal linker length.[6] Even with strong binary binding affinities, the linker may not have the correct length or geometry to facilitate the formation of a stable and productive ternary complex.[6] The spatial orientation of the target protein and the E3 ligase is critical for the transfer of ubiquitin. It's possible that the current linker length results in a ternary complex where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing ubiquitination and subsequent degradation.[6]

Q4: My PROTAC's efficacy decreases at higher concentrations. What is this phenomenon and how is it related to the linker?

A4: This is known as the "hook effect".[6] It occurs at high concentrations where PROTAC molecules independently bind to the target protein and the E3 ligase, forming non-productive binary complexes (PROTAC:Target Protein and PROTAC:E3 Ligase) instead of the desired ternary complex.[6] These binary complexes compete with the formation of the productive ternary complex, leading to a decrease in protein degradation.[6] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[6]

Q5: How does PEG linker length influence the cellular permeability and bioavailability of a PROTAC?

A5: The PEG linker significantly impacts the physicochemical properties of the PROTAC, which in turn affects its cell permeability and bioavailability.[6] Longer PEG linkers can increase the molecular weight and polar surface area, which may reduce the PROTAC's ability to cross the cell membrane.[6] However, the hydrophilicity of PEG linkers can also improve the solubility of the PROTAC molecule.[6] Some studies suggest that flexible linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cell entry.[1]

Troubleshooting Guides

Issue 1: Low Overall Yield in Multi-Step PROTAC Synthesis

A low overall yield is a common problem in the multi-step synthesis of PROTACs. A systematic evaluation of each step is the most effective way to diagnose the problem.

Q: My overall PROTAC yield is very low. Where should I begin troubleshooting?

A: Start by verifying the quality of your starting materials and then analyze each reaction sequentially. A logical workflow can help pinpoint the source of the low yield.[7]

Experimental Workflow for Troubleshooting Low PROTAC Yield

G start Start: Low PROTAC Yield step1 1. Verify Starting Material Quality (Ligands, Linker) start->step1 step1_quality Quality Poor? step1->step1_quality Quality OK? step1_solution Source new materials. Re-purify and re-characterize. step1_quality->step1_solution Yes step2 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) step1_quality->step2 No step1_solution->step1 step2_conv Conversion <80%? step2->step2_conv Conversion >80%? step2_solution Optimize coupling reagents/base/solvent. Neutralize amine salts. step2_conv->step2_solution Yes step3 3. Analyze Second Coupling Reaction (e.g., Click Chemistry or Amide Bond) step2_conv->step3 No step2_solution->step2 step3_conv Conversion <80%? step3->step3_conv Conversion >80%? step3_solution Protect reactive functional groups (e.g., thiols). Use inert atmosphere. step3_conv->step3_solution Yes step4 4. Review Purification Strategy step3_conv->step4 No step3_solution->step3 step4_yield Isolated Yield <50%? step4->step4_yield Isolated Yield >50%? step4_solution Switch to Reverse-Phase HPLC. Optimize gradient and conditions. step4_yield->step4_solution Yes end End: Yield Optimized step4_yield->end No step4_solution->step4

Caption: Troubleshooting workflow for low PROTAC synthesis yield.

Issue 2: Solubility Problems with PEG-Based PROTACs

While PEG linkers are incorporated to enhance hydrophilicity, PROTACs can still exhibit poor solubility.[8]

Q: My PROTAC with a PEG linker is precipitating out of aqueous buffer. What can I do?

A: This is a common issue. Here are some steps to troubleshoot:

  • Stock Solution Preparation: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[8]

  • Dilution Technique: When diluting into your aqueous experimental buffer, add the PROTAC stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.[8]

  • Use of Co-solvents: If precipitation persists, explore the use of co-solvents in your aqueous buffer.[8]

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the solubility limit of your PROTAC under your specific experimental conditions. This will help you work at concentrations below the precipitation point.[9]

  • Modify the Linker: Experiment with different PEG linker lengths. Sometimes, a longer PEG chain can further improve solubility.[8][9]

PROTAC-Mediated Protein Degradation Pathway

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

References

Technical Support Center: Optimizing Coupling Reactions for Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using Hydroxy-PEG4-(CH2)2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional linker molecule. It comprises a tetraethylene glycol (PEG4) spacer, which enhances hydrophilicity, flanked by two key functional groups.[1][2] The terminal hydroxyl (-OH) group can be used for reactions like esterification to attach molecules.[1][2] The other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc group can be removed under acidic conditions to reveal the amine, which can then be coupled to other molecules, for instance, through amidation.[1][2]

Q2: How should I store and handle this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at 4°C under a dry, inert atmosphere like nitrogen for long-term stability.[1] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.

Q3: How can I monitor the progress of my coupling and deprotection reactions?

A3: Several analytical techniques can be employed to monitor your reactions:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the consumption of starting material and the formation of the product, which will have different polarities and thus different Rf values.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for accurately tracking the reaction, allowing for the quantification of starting materials, products, and any byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For Boc deprotection, 1H NMR can be used to monitor the disappearance of the characteristic singlet peak of the Boc group's protons at approximately 1.4 ppm.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common problems encountered during the coupling of this compound.

Guide 1: Low or No Yield in Esterification of the Hydroxyl Group

This guide addresses issues when reacting the terminal hydroxyl group, for example, in an esterification reaction with a carboxylic acid.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Activation of Carboxylic Acid: In carbodiimide-mediated reactions (DCC, EDC), the activation of the carboxylic acid may be incomplete.• Use fresh, high-quality coupling reagents like EDC or DCC.[3] • For EDC/NHS chemistry, the activation step is most efficient at a slightly acidic pH (4.5-6.0).[3][4]
Hydrolysis of Activated Intermediates: The O-acylisourea intermediate in carbodiimide reactions is sensitive to hydrolysis, especially in aqueous solutions.[3]• Perform the reaction in anhydrous organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).[3] • If an aqueous solution is necessary, consider using the water-soluble Sulfo-NHS to increase the stability of the activated ester.[3]
Steric Hindrance: The PEG chain or the coupling partner may be sterically hindered, slowing down the reaction rate.• Increase the reaction time and/or temperature. • Add a catalyst like 4-Dimethylaminopyridine (DMAP) in DCC-mediated couplings, which can significantly accelerate the reaction.[3][5]
Suboptimal Molar Ratios: An insufficient amount of the coupling reagents or the PEG linker can lead to incomplete reaction.• Use a slight excess of the PEG linker (e.g., 1.2 equivalents) and the coupling agents (e.g., 1.2 to 1.5 equivalents).[1][3]
Presence of Side Products Formation of N-acylurea: In DCC couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.[6]• The addition of DMAP can accelerate the desired esterification, minimizing the formation of N-acylurea.[6]
Side Reactions in Mitsunobu Reaction: If using the Mitsunobu reaction, the azodicarboxylate might act as a nucleophile if the carboxylic acid is not sufficiently acidic (pKa > 13).• Ensure your carboxylic acid partner is acidic enough for the Mitsunobu reaction.[3]
Guide 2: Incomplete Boc Deprotection

The removal of the Boc protecting group is a critical step for subsequent coupling reactions at the amine terminus.

Problem Potential Cause Recommended Solution
Incomplete Removal of Boc Group Insufficient Acid Strength or Concentration: The acid used (e.g., Trifluoroacetic acid - TFA) may be too weak or at too low a concentration to drive the reaction to completion.• Increase the concentration of the acid. For example, you can increase from 20% TFA in DCM to 50% TFA in DCM. • Consider using a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time or Temperature: The deprotection is a kinetic process and may require more time or a higher temperature.• Extend the reaction time and monitor the progress using TLC or LC-MS.[1] Most deprotections are carried out at room temperature.
Steric Hindrance: The bulky PEG chain can sterically hinder the acid's approach to the Boc-protected amine.• Increase the acid concentration and/or reaction time to overcome the steric hindrance.
Presence of Side Products t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate the product or other nucleophilic residues present in the molecule.• Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the carbocation.

Data Presentation: Recommended Reaction Conditions

The following tables summarize generally recommended starting conditions for key reactions. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Table 1: Steglich Esterification of the Hydroxyl Group

ParameterRecommended Condition
Reagents This compound, Carboxylic Acid, DCC, DMAP
Molar Ratio (PEG:Acid:DCC:DMAP) 1 : 1.2 : 1.2 : 0.1
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time Stir at 0°C for 30 mins, then overnight at room temperature.[1]

Table 2: Mitsunobu Reaction for Esterification

ParameterRecommended Condition
Reagents This compound, Carboxylic Acid, PPh3, DIAD/DEAD
Molar Ratio (PEG:Acid:PPh3:DIAD) 1 : 1.2 : 1.5 : 1.5
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours

Table 3: Boc Deprotection using TFA

ParameterRecommended Condition
Reagents Boc-protected PEG linker, Trifluoroacetic acid (TFA), Scavenger (optional, e.g., TIS)
TFA Concentration 20-50% (v/v) in anhydrous DCM
Scavenger Concentration 2.5-5% (v/v)
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol describes the coupling of a carboxylic acid to the terminal hydroxyl group of this compound.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[1]

  • Reaction Initiation: Cool the solution to 0°C in an ice bath.[1]

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture.[1]

  • Reaction Progression: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature, stirring overnight.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct. Filter the mixture to remove the DCU.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Reaction Setup: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If your molecule contains sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting deprotected product can then be purified or used directly in the next step.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_deprotection Step 2: Boc Deprotection start This compound + Carboxylic Acid reagents_ester DCC, DMAP in Anhydrous DCM start->reagents_ester Add reaction_ester Stir at 0°C to RT (Overnight) reagents_ester->reaction_ester workup_ester Filter DCU byproduct & Purify reaction_ester->workup_ester product_ester Ester-PEG4-(CH2)2-Boc workup_ester->product_ester reagents_deprot TFA in DCM (Optional: TIS scavenger) product_ester->reagents_deprot Add reaction_deprot Stir at RT (1-2 hours) reagents_deprot->reaction_deprot workup_deprot Evaporate Solvent & Excess TFA reaction_deprot->workup_deprot final_product Ester-PEG4-(CH2)2-NH2 workup_deprot->final_product

Caption: A general experimental workflow for a two-step conjugation process.

troubleshooting_yield start Low or No Yield in Esterification Reaction cause1 Incomplete Activation of Carboxylic Acid? start->cause1 Check solution1a Use Fresh EDC/DCC cause1->solution1a Yes solution1b Optimize pH for EDC/NHS (4.5 - 6.0) cause1->solution1b Yes cause2 Hydrolysis of Activated Intermediate? cause1->cause2 No end_node Re-evaluate Reaction solution1a->end_node solution1b->end_node solution2a Use Anhydrous Solvents (DCM, DMF) cause2->solution2a Yes solution2b Use Sulfo-NHS for Aqueous Reactions cause2->solution2b Yes cause3 Steric Hindrance? cause2->cause3 No solution2a->end_node solution2b->end_node solution3a Increase Reaction Time and/or Temperature cause3->solution3a Yes solution3b Add DMAP as a Catalyst (for DCC coupling) cause3->solution3b Yes cause3->end_node No solution3a->end_node solution3b->end_node

Caption: A troubleshooting decision tree for low yield in esterification reactions.

References

Addressing stability and degradation issues of PEG linkers in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing in vitro stability and degradation issues of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of PEG linker degradation in vitro?

A1: The stability of a PEG linker is largely determined by its chemical structure. The polyethylene glycol backbone itself is generally stable. However, the functional groups used for conjugation are susceptible to three main degradation pathways in vitro:

  • Hydrolysis: Ester and hydrazone linkages are particularly prone to hydrolysis, which can be catalyzed by acidic or basic conditions. This is a common concern in aqueous buffer systems.[1][2] Amide bonds are significantly more resistant to hydrolysis.[1][3]

  • Oxidation: The ether linkages in the PEG backbone can undergo oxidative degradation, especially in the presence of metal ions or reactive oxygen species. This can lead to chain cleavage.

  • Enzymatic Cleavage: In biological media such as plasma or cell lysates, linkers containing specific peptide sequences can be cleaved by proteases, and ester linkages can be hydrolyzed by esterases.[4]

Q2: How does pH affect the stability of my PEG linker?

A2: The pH of your experimental buffer is a critical factor influencing the stability of your PEG linker.

  • Acidic Conditions (pH < 6): Acid-labile linkers, such as hydrazones, are designed to be cleaved at acidic pH, mimicking the environment of endosomes and lysosomes.[2] Ester linkages can also undergo acid-catalyzed hydrolysis.

  • Neutral Conditions (pH 7.4): Most PEG linkers are designed to be relatively stable at physiological pH. However, some ester-containing linkers may still exhibit slow hydrolysis over extended incubation periods.

  • Basic Conditions (pH > 8): Ester linkages are highly susceptible to base-catalyzed hydrolysis. Amide linkages, in contrast, are significantly more stable at high pH.[3]

Q3: My PEGylated protein is showing aggregation. What could be the cause?

A3: Aggregation of PEGylated proteins can stem from several factors:

  • Insufficient PEGylation: The PEG chain may be too short or the degree of PEGylation too low to provide an adequate hydrophilic shield, leading to intermolecular interactions and aggregation.

  • Linker Cleavage: Premature cleavage of the PEG linker can expose hydrophobic regions of the protein or payload, promoting aggregation.[2]

  • Buffer Conditions: The pH, ionic strength, or presence of certain excipients in your buffer may not be optimal for the stability of the conjugate.

Q4: What are the key differences in stability between ester and amide PEG linkers?

A4: Amide linkages are significantly more stable than ester linkages. This is due to the greater resonance delocalization of the nitrogen lone pair in the amide bond, which gives it a partial double bond character and makes it less susceptible to nucleophilic attack.[3][5] Ester bonds, on the other hand, are more readily cleaved by both chemical hydrolysis and enzymatic action by esterases present in biological samples.[3]

Troubleshooting Guide

Problem 1: My PEGylated conjugate is degrading unexpectedly during my experiment.

Potential Cause Troubleshooting Steps
Inappropriate Buffer pH 1. Verify Linker Chemistry: Confirm the type of linkage in your PEG linker from the product specifications. 2. Measure Buffer pH: Accurately measure the pH of all buffers and solutions used. 3. Adjust pH: Ensure the buffer pH is within the stable range for your specific linker (e.g., neutral pH for acid-labile linkers).[2] 4. Consider a More Stable Linker: If your experiment requires acidic or basic conditions, switch to a more robust linker, such as one with an amide bond.[2]
Enzymatic Degradation 1. Add Inhibitors: If working with biological samples, include protease or esterase inhibitors in your experimental setup. 2. Use a Resistant Linker: Select a linker chemistry that is not susceptible to enzymatic cleavage.
Oxidative Damage 1. Use High-Purity Reagents: Ensure all reagents are free from oxidizing contaminants. 2. Work in an Inert Atmosphere: For highly sensitive molecules, perform experiments under a nitrogen or argon atmosphere. 3. Proper Storage: Store your PEGylated conjugate protected from light and at the recommended temperature.

Problem 2: I'm observing low yield after my PEGylation reaction.

Potential Cause Troubleshooting Steps
Hydrolysis of Reactive Group 1. Fresh Reagents: For linkers with reactive esters (e.g., NHS esters), always prepare fresh solutions immediately before use. 2. Control pH: Maintain the reaction buffer pH within the recommended range for the specific conjugation chemistry.
Incorrect Buffer Composition 1. Avoid Reactive Buffers: Do not use buffers containing primary amines (e.g., Tris) if your linker reacts with amines. 2. Optimize pH: Ensure the pH of the reaction buffer is optimal for the specific conjugation reaction.
Suboptimal Reaction Conditions 1. Molar Ratio: Optimize the molar ratio of the PEG linker to your molecule. 2. Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions.

Quantitative Data Summary

The stability of PEG linkers is highly dependent on their chemical structure and the experimental conditions. The following tables provide a comparative overview of the stability of different linker types.

Table 1: Comparative Stability of Ester vs. Amide Linkages

Linkage TypeRelative Stability to HydrolysisSusceptibility to Enzymatic Cleavage
Ester LowerHigh (Esterases)
Amide HighLow (Generally resistant)

Note: Amide bonds are significantly more stable than ester bonds under both acidic and basic conditions.[1][3][5][6]

Table 2: pH-Dependent Hydrolysis of Different Linker Types

Linker TypeAcidic pH (e.g., 5.5)Neutral pH (e.g., 7.4)Basic pH (e.g., 8.5)
Hydrazone Rapid HydrolysisStableStable
Ester Moderate HydrolysisSlow HydrolysisRapid Hydrolysis
Amide Very Slow HydrolysisVery StableSlow Hydrolysis

Data is qualitative and illustrates general trends. Actual hydrolysis rates will vary based on the specific molecule and conditions.[1][2]

Experimental Protocols

Protocol 1: HPLC Analysis of PEG Linker Degradation

This protocol outlines a general procedure for monitoring the degradation of a PEGylated conjugate using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the intact PEGylated molecule and its degradation products over time.

Materials:

  • HPLC system with a suitable detector (UV-Vis, Charged Aerosol Detector, or Evaporative Light Scattering Detector).[2]

  • Reversed-Phase (RP) C8 or C18 column.[2]

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.[2]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.[2]

  • PEGylated conjugate samples from a stability study (e.g., incubated at different pH values or temperatures).

  • Control sample (time zero).

Procedure:

  • Sample Preparation: Dilute the samples to an appropriate concentration with the initial mobile phase.

  • Column Equilibration: Equilibrate the RP column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject a fixed volume of the sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B to separate the components based on hydrophobicity.

  • Data Analysis:

    • Identify the peak corresponding to the intact PEGylated molecule in the control sample.

    • In the samples from the stability study, monitor for a decrease in the peak area of the intact molecule and the appearance of new peaks corresponding to degradation products.

    • Quantify the percentage of the remaining intact molecule at each time point.[2]

Protocol 2: LC-MS Analysis for Identification of Degradation Products

This protocol provides a general workflow for using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products of a PEGylated conjugate.

Objective: To determine the mass of degradation products to identify the site of linker cleavage.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Reversed-Phase (RP) column (as in Protocol 1).

  • Mobile phases (as in Protocol 1).

  • PEGylated conjugate samples from a forced degradation study.

  • Control sample.

Procedure:

  • LC Separation: Perform chromatographic separation of the samples as described in the HPLC protocol.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directed into the mass spectrometer.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the intact conjugate and any new peaks that appear in the degraded samples.

    • Based on the masses of the degradation products, deduce the likely site of cleavage within the PEG linker.

Protocol 3: In Vitro Enzymatic Degradation Assay

This protocol is designed to assess the susceptibility of a PEG linker to enzymatic cleavage in a biological matrix like plasma.

Objective: To evaluate the stability of a PEGylated conjugate in the presence of enzymes.

Materials:

  • PEGylated conjugate.

  • Human or mouse plasma.[7]

  • Phosphate-buffered saline (PBS), pH 7.4.[7]

  • Acetonitrile.[7]

  • Internal standard for LC-MS analysis.[7]

  • LC-MS/MS system.[7]

Procedure:

  • Sample Preparation: Prepare a stock solution of the PEGylated conjugate.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the conjugate into the plasma at a final concentration of 1 µM.[7]

    • Incubate the samples at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.[7]

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This will also precipitate the plasma proteins.[7]

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of intact conjugate remaining.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start PEGylated Conjugate stress Forced Degradation (pH, Temp, Oxidation) start->stress hplc HPLC Analysis stress->hplc Monitor Degradation lcms LC-MS Analysis stress->lcms Identify Fragments quant Quantify Degradation hplc->quant ident Identify Products lcms->ident profile Establish Stability Profile quant->profile ident->profile

Caption: Workflow for a forced degradation study of PEG linkers.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell adc Antibody-Drug Conjugate (ADC) with PEG Linker receptor Target Receptor adc->receptor Binding endosome Endosome (Acidic pH) receptor->endosome Internalization (Receptor-Mediated Endocytosis) lysosome Lysosome (Enzymatic & Acidic) endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage target Intracellular Target (e.g., DNA, Microtubules) payload->target Action apoptosis Cell Death target->apoptosis

Caption: Targeted delivery and payload release mechanism for an ADC.

logical_relationship cluster_factors Influencing Factors cluster_linker Linker Chemistry cluster_outcome Experimental Outcome ph pH stability In Vitro Stability ph->stability temp Temperature temp->stability enzyme Enzymes enzyme->stability linker PEG Linker Type (Ester, Amide, etc.) linker->stability

Caption: Factors influencing the in vitro stability of PEG linkers.

References

Technical Support Center: Strategies to Prevent Aggregation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) during experiments.

Troubleshooting Guide: ADC Aggregation

This guide addresses specific issues that may arise during the conjugation, purification, and storage of ADCs.

Issue 1: Significant aggregation is observed immediately after the conjugation reaction.

This is a common issue that often points to challenges within the conjugation process itself.

Potential CauseRecommended Action
High Hydrophobicity of Payload/Linker The addition of hydrophobic payloads and linkers can increase the propensity for aggregation.[1][2][3] Consider using more hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups.
Presence of Organic Co-solvent Organic solvents like DMSO, used to dissolve the linker-payload, can denature the antibody and expose hydrophobic regions, leading to aggregation.[1][4] Minimize the concentration of the organic co-solvent and add the linker-payload solution slowly to the antibody solution with gentle mixing.
Suboptimal Reaction Conditions High temperatures and unfavorable pH can induce protein unfolding and aggregation.[1][4] Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[4][5] Ensure the reaction buffer pH is optimal for both the antibody's stability and the conjugation chemistry, typically between pH 7.2 and 8.5 for NHS esters.[5]
High Drug-to-Antibody Ratio (DAR) Higher DARs generally lead to greater hydrophobicity and a higher risk of aggregation.[6] Aim for a DAR that balances efficacy and stability, typically between 2 and 4.[6]
Poor Quality of Starting Antibody Pre-existing aggregates or impurities in the antibody stock can act as seeds for further aggregation.[4] Ensure the starting antibody material is highly pure and monomeric.
Intermolecular Crosslinking If the antibody has accessible reactive groups other than the intended conjugation site, the linker can inadvertently connect multiple antibody molecules.[5] Consider using site-specific conjugation technologies to control the conjugation sites.

Logical Workflow for Troubleshooting Post-Conjugation Aggregation

start High Aggregation Post-Conjugation check_payload Assess Payload/Linker Hydrophobicity start->check_payload check_solvent Review Organic Co-solvent Concentration start->check_solvent check_conditions Evaluate Reaction Conditions (Temp, pH) start->check_conditions check_dar Analyze Drug-to-Antibody Ratio (DAR) start->check_dar check_antibody Verify Starting Antibody Quality start->check_antibody hydrophilic_linker Use More Hydrophilic Linker check_payload->hydrophilic_linker minimize_solvent Minimize Co-solvent & Slow Addition check_solvent->minimize_solvent optimize_conditions Lower Temperature, Optimize pH check_conditions->optimize_conditions optimize_dar Optimize DAR (Typically 2-4) check_dar->optimize_dar purify_antibody Ensure High Purity Monomeric Antibody check_antibody->purify_antibody start ADC Sample dls Dynamic Light Scattering (DLS) - Particle Size Distribution - Polydispersity Index start->dls sec Size Exclusion Chromatography (SEC) - Quantify % Monomer - Quantify % Aggregates start->sec dsc Differential Scanning Calorimetry (DSC) - Determine Melting Temp (Tm) - Assess Thermal Stability start->dsc analysis Data Analysis & Comparison dls->analysis sec->analysis dsc->analysis stable Stable Formulation analysis->stable unstable Unstable - Reformulate analysis->unstable

References

Technical Support Center: Troubleshooting Low Yields in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My bioconjugation reaction yield is significantly lower than expected. What are the initial steps I should take to troubleshoot this?

Low bioconjugation yield is a common problem that can stem from various factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Start by evaluating your reagents and reaction setup.

Initial Troubleshooting Workflow

G A Low Yield Observed B Step 1: Re-evaluate Reagent Quality & Storage A->B B->A Issue Persists C Step 2: Verify Biomolecule Integrity & Concentration B->C C->B Issue Persists D Step 3: Scrutinize Reaction Buffer Composition C->D D->C Issue Persists E Step 4: Optimize Reaction Conditions D->E E->D Issue Persists F Step 5: Assess Purification Strategy E->F F->E Issue Persists G Successful Conjugation F->G Yield Improved

Caption: A stepwise workflow for troubleshooting low bioconjugation yields.

Troubleshooting Guides

Category 1: Reagent and Biomolecule Quality

Q2: How can I be sure that my reagents are not the cause of low conjugation efficiency?

The quality and proper storage of reagents are paramount for successful bioconjugation.[1]

  • Crosslinker Stability: Many crosslinkers, especially N-hydroxysuccinimide (NHS) esters, are moisture-sensitive.[1] They should be stored at low temperatures (e.g., -20°C) in a desiccated environment.[1] Before use, allow the reagent vial to warm to room temperature before opening to prevent condensation from forming.[1]

  • Reagent Purity: Always use high-quality, fresh reagents for the best results.[1] Impurities can lead to unpredictable side reactions and lower yields.

  • Solvent Quality: For crosslinkers that require dissolution in an organic solvent (e.g., DMSO or DMF), ensure the solvent is anhydrous, as water can hydrolyze the reactive groups.

Q3: My protein concentration is accurate, but the yield is still low. What protein-related factors could be at play?

Several characteristics of your protein can impact conjugation efficiency.

  • Purity: It is recommended to use proteins that are >95% pure.[1][2] Impurities can compete with your target protein for the labeling reagent, thereby reducing the conjugation efficiency.[1][2]

  • Concentration: Low protein concentrations (typically below 0.5 mg/mL) can hinder the reaction kinetics.[1][3] If your protein is too dilute, consider concentrating it before the reaction.[3]

  • Accessibility of Reactive Sites: The target functional groups on a protein might be buried within its three-dimensional structure, making them inaccessible to the crosslinker.[1][4] This can lead to poor yields or even complete reaction failure.[4] Consider using denaturing agents (if your protein can be refolded) or modifying the protein to expose the reactive sites.[4]

  • Disulfide Bonds: For thiol-based conjugation, ensure that the target cysteine residues have free sulfhydryl groups and are not involved in disulfide bonds.[1] If necessary, a mild reducing agent like TCEP or DTT can be used to reduce disulfide bonds, but it is critical to remove the reducing agent before adding the maleimide or other thiol-reactive crosslinker.[1]

Category 2: Reaction Conditions and Buffer Composition

Q4: I suspect my reaction buffer is inhibiting the conjugation. What are common interfering substances?

Buffer components can significantly impact the outcome of your bioconjugation reaction.

  • Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target amine groups on your protein when using amine-reactive crosslinkers like NHS esters.[1]

  • Other Nucleophiles: Substances like sodium azide, a common preservative, can also interfere with certain conjugation chemistries.[1]

  • Solution: Perform a buffer exchange into a non-interfering buffer (e.g., PBS, MES, or HEPES) before starting the conjugation reaction.[1] Techniques like dialysis, desalting columns, or ultrafiltration can be used for this purpose.[1]

Q5: How do I optimize reaction parameters like pH, temperature, and time for better yields?

Optimizing reaction conditions is crucial for maximizing conjugation efficiency.[1][4][]

ParameterAmine-Reactive (NHS ester)Thiol-Reactive (Maleimide)
Optimal pH 7.0 - 9.0[6]6.5 - 7.5[6]
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 30 minutes to 2 hours1 to 4 hours
Molar Ratio (Linker:Protein) 5:1 to 20:110:1 to 20:1[1]

Logical Relationship of Reaction Parameters

G cluster_0 Reaction Parameters cluster_1 Reaction Outcomes A pH E Reaction Rate A->E F Linker Stability A->F G Biomolecule Integrity A->G B Temperature B->E B->F B->G C Time C->E D Molar Ratio D->E H Conjugation Yield E->H F->H G->H

Caption: Interplay of reaction parameters affecting the final conjugation yield.

Category 3: Side Reactions and Purification

Q6: I observe multiple products or aggregation in my final sample. What are the likely side reactions, and how can I minimize them?

Side reactions can lead to a heterogeneous product mixture and reduce the yield of the desired conjugate.[6]

  • Hydrolysis of Crosslinker: NHS esters and maleimides can hydrolyze in aqueous solutions, especially at non-optimal pH values.[6] This reduces the amount of active crosslinker available for conjugation. Perform reactions at the recommended pH and use fresh reagents to minimize hydrolysis.[6]

  • Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation.[6] To mitigate this, you can try different buffer conditions, include stabilizing excipients like arginine, or lower the reaction temperature.[6] Using hydrophilic linkers (e.g., containing PEG) can also improve the solubility of the conjugate.[6]

  • Lack of Site-Specificity: Traditional conjugation methods targeting lysine or cysteine residues can result in a heterogeneous mixture of products with varying numbers of linked molecules and different conjugation sites.[1][4] For more homogeneous conjugates, consider site-specific conjugation techniques.[1][4]

Q7: I suspect I am losing my product during the purification step. What can I do?

Product loss during purification is a common reason for low final yields.[1][4]

  • Choice of Purification Method: If you are losing your conjugate, consider trying an alternative purification technique.[1][4] Common methods include:

    • Size Exclusion Chromatography (SEC)

    • Affinity Chromatography[]

    • Ion Exchange Chromatography (IEX)

    • Hydrophobic Interaction Chromatography (HIC)[8]

  • Method Optimization: Ensure your chosen purification method is optimized for your specific bioconjugate. This includes selecting the appropriate resin, buffer system, and elution conditions.

Experimental Protocols

Protocol 1: Buffer Exchange Using a Desalting Column

This protocol is for removing interfering substances from a protein solution prior to conjugation.

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with 3-5 column volumes of the desired reaction buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Allow the equilibration buffer to completely enter the column bed. Gently load the protein sample onto the center of the column bed.

  • Elution: Immediately after the sample has entered the column bed, add the reaction buffer to the top of the column to begin elution.

  • Fraction Collection: Collect the fractions containing the purified protein. The protein will elute in the void volume, while smaller molecules (salts, etc.) will be retained.

  • Protein Concentration Determination: Measure the protein concentration of the collected fractions (e.g., using a Bradford assay or UV-Vis spectroscopy at 280 nm).

Protocol 2: General Protocol for Amine-Reactive Conjugation using an NHS Ester

This protocol provides a general guideline for conjugating a small molecule NHS ester to a protein.

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Reaction Setup: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.

  • Quenching (Optional): To stop the reaction, a quenching reagent like Tris or glycine can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts by dialysis, a desalting column, or other suitable chromatography methods.

Protocol 3: Monitoring Reaction Progress with Analytical Techniques

Real-time or near real-time monitoring can provide valuable insights into your bioconjugation reaction.[8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for monitoring the progress of antibody-drug conjugate (ADC) reactions and determining the drug-to-antibody ratio (DAR).[8][11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the successful conjugation and to determine the number of molecules attached to the protein.

  • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance spectrum from the protein, UV-Vis can be used to estimate the degree of labeling.[12]

Analytical Workflow for Bioconjugation

G A Bioconjugation Reaction Mixture B In-Process Monitoring A->B F Purified Bioconjugate A->F Purification C HIC B->C D Mass Spectrometry B->D E UV-Vis Spectroscopy B->E C->A Optimize D->A Optimize E->A Optimize G Characterization F->G H SEC G->H I IEX G->I J Final Product Analysis H->J I->J

Caption: An analytical workflow for monitoring and characterizing bioconjugation reactions.

References

Technical Support Center: Purification of Hydroxy-PEG4-(CH2)2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hydroxy-PEG4-(CH2)2-Boc derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective purification methods for this compound derivatives are flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] Flash chromatography is often used for initial cleanup and purification of larger quantities, while RP-HPLC is employed for achieving high purity, especially for smaller scales or when closely related impurities are present.[2] Size-exclusion chromatography (SEC) can also be useful for removing impurities with a significant difference in molecular weight.[1][2]

Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities include unreacted starting materials (e.g., the PEG alcohol and the Boc-protected amino acid), di-PEGylated species, and byproducts from side reactions. If the Boc protecting group is labile, you might also find the deprotected amine. During purification, especially with acidic mobile phases in RP-HPLC, partial cleavage of the Boc group can occur.[2][3]

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. Analytical RP-HPLC with a suitable detector (like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong UV chromophore) is ideal for quantitative purity analysis.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the desired product and identify impurities.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and ensuring the integrity of the Boc protecting group.[2][4]

Q4: Is the Boc (tert-butyloxycarbonyl) protecting group stable during purification?

A4: The Boc group is sensitive to acidic conditions.[3] During RP-HPLC purification, using strong acidic modifiers like trifluoroacetic acid (TFA) can lead to the cleavage of the Boc group, especially with prolonged exposure.[2] It is advisable to use milder acids like formic acid or to neutralize the collected fractions immediately after purification.[2]

Troubleshooting Guides

Problem 1: Low Recovery of this compound After Purification
Possible Cause Recommended Solution
Product Precipitation on Column For flash chromatography, ensure the chosen solvent system maintains solubility. For RP-HPLC, ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase.
Product Adsorption to Stationary Phase In flash chromatography, streaking or tailing can indicate strong interaction with the silica gel. Adding a small amount of a polar solvent like methanol to the elution solvent can help. In RP-HPLC, irreversible adsorption can occur. Consider using a different stationary phase or adding a competitive agent to the mobile phase.[2]
Product Degradation If using an acidic mobile phase in RP-HPLC, consider the possibility of Boc group cleavage.[2] Use a milder acid or neutralize fractions promptly. Assess the stability of your compound under the purification conditions.
Incomplete Elution Ensure the gradient in your chromatography method is run long enough and to a high enough organic percentage to elute your compound completely.
Problem 2: Broad or Tailing Peaks in HPLC Analysis
Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The hydroxyl and ether oxygens in the PEG chain can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[5] Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions.[2] Using an end-capped column is also recommended.[6]
Column Overload Injecting too much sample can lead to peak broadening and tailing.[7] Try diluting your sample and injecting a smaller volume.
Inappropriate Mobile Phase The mobile phase composition can significantly affect peak shape. Ensure the solvents are of high quality and the pH is appropriate for your analyte. The choice of organic modifier (acetonitrile vs. methanol) can also impact peak shape.[6]
Column Degradation Over time, columns can lose their efficiency. If you observe a gradual decline in peak shape and performance, it may be time to replace the column. Flushing the column with a strong solvent may help in some cases.[7][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is suitable for the initial purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates

  • Glass column for chromatography

  • Fraction collector or test tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column.

  • Sample Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 100% Hexanes or a Hexanes/EtOAc mixture) and gradually increase the polarity by adding more EtOAc and then a small percentage of MeOH. A typical gradient could be:

    • Hexanes/EtOAc (9:1 to 1:1)

    • EtOAc (100%)

    • EtOAc/MeOH (99:1 to 95:5)

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Typical Purity and Yield:

Parameter Value
Purity 85-95%
Yield 60-80%
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is designed for achieving high purity of this compound.

Materials:

  • Partially purified this compound from flash chromatography

  • C18 reversed-phase preparative HPLC column

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • 0.45 µm syringe filter

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% FA (or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% FA (or TFA)

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm, e.g., 19 x 150 mm

    • Flow Rate: 15-20 mL/min

    • Detection: UV at 210-220 nm (if applicable) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD)

    • Gradient: A typical gradient is 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions. If an acidic modifier was used, it is advisable to neutralize the solution with a mild base (e.g., ammonium bicarbonate) before removing the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product.

Typical Purity and Yield:

Parameter Value
Purity >98%
Yield 70-90% (from the partially purified material)

Visualizations

PurificationWorkflow Crude Crude Product FlashChrom Flash Column Chromatography Crude->FlashChrom RPHPLC RP-HPLC Purification FlashChrom->RPHPLC Partially Purified Impurities Impurities FlashChrom->Impurities PurityAnalysis Purity Assessment (HPLC, LC-MS, NMR) RPHPLC->PurityAnalysis RPHPLC->Impurities PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Purity Confirmed TroubleshootingLogic Start Low Purity in Final Product CheckMethod Review Purification Method Start->CheckMethod FlashIssue Flash Chromatography Issue? CheckMethod->FlashIssue Initial Cleanup HPLCIssue RP-HPLC Issue? CheckMethod->HPLCIssue High Purity Step FlashIssue->HPLCIssue No OptimizeFlash Optimize Solvent Gradient & Sample Loading FlashIssue->OptimizeFlash Yes OptimizeHPLC Adjust Mobile Phase pH & Gradient HPLCIssue->OptimizeHPLC Yes CheckBoc Check for Boc Deprotection HPLCIssue->CheckBoc No End Achieved Desired Purity OptimizeFlash->End OptimizeHPLC->End CheckBoc->End

References

Overcoming scalability challenges in GMP manufacturing of PEGylated molecules.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the GMP manufacturing and scale-up of PEGylated molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the PEGylation process, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low PEGylation Efficiency / Incomplete Reaction • Inactive PEG reagent.• Suboptimal reaction conditions (pH, temperature, time).• Instability of the target molecule or PEG reagent.[1]1. Verify PEG Reagent Activity: Test the reagent on a small scale with a model compound.2. Optimize Reaction Conditions: Perform a Design of Experiments (DoE) to screen and optimize pH, temperature, molar ratio of PEG to the molecule, and reaction time.[2][3][4]3. Assess Stability: Analyze the stability of both the target molecule and the PEG reagent under the reaction conditions.[1]
High Polydispersity / Product Heterogeneity • Use of polydisperse PEG reagent.• Multiple reactive sites on the target molecule.• Side reactions occurring during PEGylation.[1][5]1. Use Monodisperse PEG: Employ high-quality, monodisperse, or low-polydispersity PEG reagents to ensure a more homogenous product.[1]2. Site-Specific PEGylation: If feasible, utilize site-specific PEGylation strategies to control the attachment site.[1]3. Optimize Reaction Conditions: Adjust pH and temperature to favor the desired reaction and minimize side reactions. A kinetic model can help predict optimal conditions.[5]
Presence of High Levels of Unreacted PEG • Large excess of PEG reagent used.• Ineffective purification method.1. Optimize Stoichiometry: Reduce the excess of PEG reagent to the minimum required for an efficient reaction.[1]2. Select Appropriate Purification: Use size-based separation methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) to effectively remove free PEG.[1][6]
Formation of Aggregates • Suboptimal buffer conditions (pH, ionic strength).• High protein concentration.• Instability of the PEGylated conjugate.1. Buffer Screening: Screen different buffer compositions to find conditions that minimize aggregation.2. Optimize Concentration: Determine the optimal concentration range for the reaction and purification steps.3. Add Excipients: Consider the use of stabilizing excipients.
Loss of Biological Activity • PEGylation at or near the active site.• Denaturation of the molecule during the reaction or purification process.1. Site-Directed PEGylation: Use strategies that direct PEGylation away from the active site.2. Milder Reaction Conditions: Employ less harsh pH and temperature conditions.3. Gentle Purification: Utilize purification methods that are known to be gentle on the protein structure.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when scaling up a PEGylation reaction for GMP manufacturing?

The most critical factors include:

  • Raw Material Quality: The purity and reactivity of the starting materials, especially the PEG reagent, are paramount. Using a well-characterized, monodisperse PEG is crucial for consistency.[1]

  • Process Control: Maintaining tight control over reaction parameters such as pH, temperature, mixing, and reaction time is essential for reproducibility.[1][7]

  • Purification Strategy: The purification process must be robust and scalable to effectively separate the desired PEGylated product from unreacted materials and byproducts.[1][8]

  • Analytical Characterization: Comprehensive analytical methods are necessary to ensure product quality, purity, and consistency between batches.[1][9]

2. How do I choose the right analytical methods for in-process control and final product release?

A combination of orthogonal analytical methods is recommended:

  • Size Exclusion Chromatography (SEC): To separate and quantify PEGylated species, unreacted protein, and aggregates.[1][10]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and quantify related substances.

  • Ion-Exchange Chromatography (IEX): To separate species with different charge properties, which can help in separating positional isomers.[11]

  • Mass Spectrometry (MS): To confirm the identity and determine the molecular weight of the PEGylated product.[]

  • Peptide Mapping: To identify the site(s) of PEGylation.

  • Bioassay: To determine the biological activity and potency of the final product.

3. What are the common challenges in purifying PEGylated molecules at a large scale?

The primary challenge is the separation of the desired mono-PEGylated product from a complex mixture that can include:

  • Unreacted protein

  • Excess PEG reagent

  • Di- and poly-PEGylated species

  • Positional isomers

  • Aggregates

The physicochemical similarities between these species make purification difficult.[1] Chromatographic methods such as SEC and IEX are commonly employed, but optimization is critical for achieving the desired purity at scale.[8][11]

4. What are the regulatory expectations for the characterization of a PEGylated molecule under GMP?

Regulatory agencies expect a comprehensive characterization of the PEGylated molecule. This includes:

  • Degree of PEGylation: The average number of PEG molecules conjugated to the protein.[9]

  • Site of PEGylation: Identification of the amino acid residues where PEG is attached.[9]

  • Distribution of PEGylated species: Quantification of mono-, di-, and poly-PEGylated forms.

  • Purity: Absence of unreacted starting materials, process-related impurities, and product-related impurities.

  • Potency: Determination of the biological activity.

  • Stability: Assessment of the product's stability under defined storage conditions.

5. How can I minimize batch-to-batch variability in GMP manufacturing of PEGylated molecules?

Minimizing variability requires a robust process control strategy, which includes:

  • Strict control of raw material specifications.

  • Well-defined and validated manufacturing processes.

  • Use of in-process controls to monitor critical process parameters.

  • Thorough analytical characterization of each batch.

  • Implementation of Quality by Design (QbD) principles to understand the relationship between process parameters and critical quality attributes. [4]

Experimental Protocols

Protocol 1: General Procedure for N-terminal PEGylation of a Protein

This protocol describes a general method for the site-specific PEGylation of the N-terminal α-amine group of a protein using a PEG-aldehyde reagent.

Materials:

  • Protein of interest

  • mPEG-propionaldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the reaction buffer at a predetermined concentration.

  • PEG Reagent Addition: Add the mPEG-propionaldehyde to the protein solution at a specific molar excess.

  • Initiation of Reaction: Add sodium cyanoborohydride to the reaction mixture to initiate the reductive amination.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4-8 °C) with gentle mixing for a specified duration.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC-HPLC.

  • Quenching the Reaction: Once the desired level of PEGylation is achieved, quench the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein from the reaction mixture using appropriate chromatographic techniques (e.g., SEC to remove unreacted PEG, followed by IEX to separate different PEGylated species).

  • Characterization: Characterize the purified PEGylated protein for identity, purity, degree of PEGylation, and biological activity.

Protocol 2: Analytical Size Exclusion Chromatography (SEC) for Monitoring PEGylation Reactions

This protocol outlines a general method for using analytical SEC to monitor the progress of a PEGylation reaction.

Materials and Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the protein and its PEGylated forms

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Reaction aliquots

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: At various time points during the PEGylation reaction, withdraw an aliquot and, if necessary, quench the reaction (e.g., by adding a quenching buffer or by pH adjustment). Dilute the sample in the mobile phase to a suitable concentration for injection.

  • Injection: Inject a defined volume of the prepared sample onto the SEC column.

  • Data Acquisition: Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas corresponding to the unreacted protein, mono-PEGylated protein, and any other species (e.g., di-PEGylated protein, aggregates).

  • Calculation: Calculate the percentage of each species at each time point to monitor the reaction kinetics and determine the optimal reaction time.

Visualizations

GMP_PEGylation_Workflow cluster_0 Upstream Process cluster_1 Downstream Process Raw_Material_QC Raw Material QC (Protein & PEG Reagent) Reaction_Setup PEGylation Reaction (Controlled pH, Temp, Mixing) Raw_Material_QC->Reaction_Setup Reaction_Monitoring In-Process Control (SEC, HPLC) Reaction_Setup->Reaction_Monitoring Purification Purification (SEC, IEX, TFF) Reaction_Monitoring->Purification Final_Product_QC Final Product QC (Purity, Potency, Identity) Purification->Final_Product_QC Fill_Finish Aseptic Fill & Finish Final_Product_QC->Fill_Finish Final_Product Final_Product Fill_Finish->Final_Product

Caption: GMP Manufacturing Workflow for PEGylated Molecules.

Troubleshooting_Decision_Tree Start Low PEGylation Yield Check_Reagents Check Reagent Activity & Purity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Molar Ratio) Reagents_OK->Optimize_Conditions Yes Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Investigate_Stability Investigate Protein/PEG Stability Conditions_OK->Investigate_Stability No Process_Optimized Process Optimized Conditions_OK->Process_Optimized Yes Reformulate Consider Reformulation / Stabilizers Investigate_Stability->Reformulate

References

How to avoid side reactions during the removal of Boc protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main source of side reactions is the formation of a reactive tert-butyl cation (t-Bu+) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups within your molecule, leading to undesired byproducts.[1][2]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, resulting in an S-tert-butylated cysteine.[2]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[2]

Other nucleophilic functionalities, such as amidines and guanidines, can also be susceptible to this side reaction.[3]

Q3: How do scavengers prevent these side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[4] They react with the carbocation more rapidly than the sensitive residues in your substrate, thus preventing unwanted modifications.[4]

Q4: My Boc deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The acid may be old, hydrated, or simply not strong enough for your substrate.

    • Solution: Use fresh, high-quality acid. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2]

  • Inadequate Reaction Time or Temperature: The reaction may not have had enough time to go to completion at room temperature.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be effective but may also increase side reactions, so the use of scavengers is critical.[4]

  • Steric Hindrance: The Boc-protected amine may be in a sterically congested environment.

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary.[4]

Q5: What are aspartimide and pyroglutamate formation, and how can I avoid them?

A5: These are side reactions that can occur under acidic conditions, particularly in peptide synthesis:

  • Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue, especially when followed by a small amino acid like glycine, can form a cyclic aspartimide intermediate. This can lead to a mixture of α- and β-aspartyl peptides and racemization. Using milder deprotection conditions and shorter reaction times can help minimize this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate. This side reaction can be minimized by carefully controlling the deprotection conditions.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution(s)
Mass increase of +56 Da in product t-Butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr).[5]Add an appropriate scavenger or scavenger cocktail to the reaction mixture. See Table 1 for guidance.[5]
Starting material remains after reaction Incomplete deprotection.Increase acid concentration, extend reaction time, or consider gentle heating. For stubborn cases, switch to a stronger acid system (e.g., 4M HCl in dioxane).[2]
Low yield of desired product A combination of incomplete deprotection and side reactions.Optimize deprotection conditions using scavengers and monitor the reaction closely to determine the optimal reaction time.
Presence of oxidized methionine (+16 Da) Oxidation of the methionine thioether.Perform the reaction under an inert atmosphere (nitrogen or argon), use degassed solvents, and add a scavenger like thioanisole.[6]

Data Presentation

Table 1: Effectiveness of Scavenger Cocktails in Preventing Side Reactions

Sensitive Residue Scavenger Cocktail Composition (v/v/v) Observed Side Product Reduction Reference
General TFA/TIS/H₂O95:2.5:2.5Highly effective for general carbocation scavenging.[6]
Tryptophan TFA/TIS/H₂O/EDT92.5:2.5:2.5:2.5EDT is highly effective in preventing indole ring alkylation.[6]
Methionine TFA/Thioanisole/DMSVariesThioanisole is effective in preventing S-alkylation. DMS can help prevent oxidation.[4][7]
Cysteine TFA/TIS/H₂O with added thioether90:2.5:2.5:5 (DMS or Thioanisole)Significant reduction in S-tert-butylation compared to no additional scavenger.[8]
Multiple Sensitive Residues Reagent K (TFA/phenol/H₂O/thioanisole/EDT)82.5:5:5:5:2.5Broad-spectrum protection for complex peptides.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with a Scavenger Cocktail

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail (refer to Table 1). For a general-purpose cocktail, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to 2.5-5% (v/v).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate with a solvent like toluene (2-3 times) to remove residual TFA.

    • For purification, the crude product can be precipitated by the addition of cold diethyl ether and collected by filtration or centrifugation. Alternatively, an aqueous work-up can be performed by dissolving the residue in an appropriate organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid, followed by washing with brine, drying over anhydrous sodium sulfate, and concentration.[1][9]

Protocol 2: Milder Boc Deprotection using 4M HCl in Dioxane

This method is often more selective and can be advantageous when other acid-labile protecting groups are present.[10][11]

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can often be precipitated by the addition of diethyl ether.[12][13]

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Reactions Boc-Protected_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc Group Boc-Protected_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Butyl Cation t-Butyl_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->t-Butyl_Cation Free_Amine Free Amine (R-NH3+) Carbamic_Acid->Free_Amine Decarboxylation (-CO2) Alkylated_Byproduct Alkylated Byproduct t-Butyl_Cation->Alkylated_Byproduct + Nucleophile Trapped_Cation Trapped Cation t-Butyl_Cation->Trapped_Cation + Scavenger Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped_Cation

Caption: General mechanism of acid-catalyzed Boc deprotection and competing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Experiment Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Decision Side Reactions Observed? Analysis->Decision Incomplete Incomplete Reaction? Decision->Incomplete No Add_Scavenger Identify Sensitive Residues Add Appropriate Scavenger(s) Decision->Add_Scavenger Yes Success Successful Deprotection Incomplete->Success No Optimize_Conditions Increase Acid Concentration Extend Reaction Time Consider Gentle Warming Incomplete->Optimize_Conditions Yes Re-run Re-run Experiment Add_Scavenger->Re-run Optimize_Conditions->Re-run Re-run->Analysis

Caption: Troubleshooting workflow for Boc deprotection experiments.

References

Technical Support Center: Enhancing Conjugation Efficiency with Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxy-PEG4-(CH2)2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing conjugation reactions using this versatile linker. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule featuring a discrete four-unit polyethylene glycol (PEG) chain. This structure provides a hydrophilic spacer, a terminal hydroxyl (-OH) group for conjugation, and a tert-butyloxycarbonyl (Boc)-protected amine. Its primary applications are in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as an uncleavable linker.[1][2] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[3]

Q2: What are the main reactive sites on this compound and how are they utilized in conjugation?

A2: This linker has two primary reactive functionalities:

  • Terminal Hydroxyl (-OH) Group: This group is not inherently reactive towards biomolecules and requires activation to facilitate conjugation. Common methods include conversion to a more reactive species (e.g., a tosylate or mesylate) or direct coupling with a carboxylic acid-containing molecule via esterification.[4][5]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to expose a primary amine. This amine can then be readily conjugated to molecules containing activated esters (like NHS esters) or carboxylic acids to form a stable amide bond.[1][6]

Q3: How should I store and handle this compound?

A3: For optimal stability, it is recommended to store this compound at 4°C under a dry, inert atmosphere, such as nitrogen or argon.[7] It is important to handle the compound in a moisture-free environment to prevent hydrolysis, especially if it has been activated.

Q4: How can I monitor the progress of my conjugation reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and straightforward method to qualitatively track the consumption of starting materials and the formation of the product. The polarity difference between the starting materials and the conjugate will result in different Rf values.

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique to separate and measure the concentrations of reactants and products. Both Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be effective.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and sensitive method that confirms the molecular weight of the conjugated product, thereby verifying a successful reaction.[8]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

  • Possible Cause: Inefficient activation of the hydroxyl group.

    • Solution: Ensure complete activation of the hydroxyl group before proceeding with the conjugation step. This can be monitored by TLC or LC-MS. Consider using a more efficient activating agent or optimizing the reaction conditions (e.g., temperature, reaction time). For esterification, the use of coupling agents like DCC or EDC with an activator like DMAP is common.[5]

  • Possible Cause: Hydrolysis of the activated linker or coupling agents.

    • Solution: Use anhydrous solvents and reagents. Store all materials in a desiccator and handle them under an inert atmosphere. Prepare activated linker solutions immediately before use.

  • Possible Cause: Suboptimal reaction pH.

    • Solution: The optimal pH for conjugation depends on the nature of the biomolecule. For reactions involving primary amines (e.g., on proteins), a pH range of 7.2-8.5 is generally recommended.[9]

  • Possible Cause: Steric hindrance.

    • Solution: The reactive site on the biomolecule may be sterically hindered. Consider increasing the reaction time or temperature, but monitor for potential degradation of the reactants. Using a longer PEG linker might also alleviate steric hindrance in some cases.

Issue 2: Incomplete Boc Deprotection

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid used for deprotection. A common reagent is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

  • Possible Cause: Inadequate reaction time.

    • Solution: Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. Extend the reaction time if necessary.

  • Possible Cause: Presence of scavengers that compete with the Boc group for the acid.

    • Solution: While scavengers like triisopropylsilane (TIS) are sometimes used to prevent side reactions from the tert-butyl cation, their excessive use can consume the acid needed for deprotection. Optimize the amount of scavenger used.

Issue 3: Side Reactions and Impurity Formation

  • Possible Cause: Reaction at unintended sites on the biomolecule.

    • Solution: If your biomolecule has multiple reactive sites, consider using protecting groups to ensure site-specific conjugation. For protein conjugation, the reaction conditions (especially pH) can be optimized to favor reaction at the desired site (e.g., N-terminus vs. lysine residues).

  • Possible Cause: Aggregation of the protein during conjugation.

    • Solution: Protein aggregation can be caused by the organic solvent used to dissolve the linker. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10% v/v). Add the linker solution to the protein solution slowly with gentle mixing.

Quantitative Data Summary

The following tables provide representative data for reaction conditions and outcomes in PEG linker conjugation. Note that these are general guidelines, and optimization for your specific molecule and reaction is recommended.

Table 1: Representative Reaction Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTime (hours)Expected Yield
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature1 - 2>95%
4M HCl in Dioxane4-10 equivalentsDioxane or MethanolRoom Temperature1 - 4>95%

Table 2: Representative Conditions for Hydroxyl Group Activation and Conjugation (Esterification)

Coupling ReagentActivatorMolar Ratio (Molecule:Linker:Reagent)SolventTemperatureTime (hours)
EDCDMAP1 : 1.2 : 1.5Anhydrous DCM or DMF0°C to Room Temp2 - 24
DCCDMAP1 : 1.2 : 1.2Anhydrous DCM0°C to Room Temp12 - 18

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid (Steglich Esterification)

This protocol describes a general procedure for conjugating a molecule containing a carboxylic acid to the hydroxyl group of this compound.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM.

    • Prepare a solution of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in anhydrous DCM.

  • Reaction Setup:

    • To the solution containing the PEG linker and the carboxylic acid molecule, add the DMAP solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add the DCC solution to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection and Conjugation to an NHS-Ester Activated Molecule

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to a molecule activated with an N-hydroxysuccinimide (NHS) ester.

  • Boc Deprotection:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add an equal volume of trifluoroacetic acid (TFA) (e.g., 1:1 v/v DCM:TFA).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.

  • Conjugation to NHS-Ester:

    • Dissolve the deprotected PEG-amine (TFA salt) in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Dissolve the NHS-ester activated molecule in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Add the NHS-ester solution to the PEG-amine solution with gentle stirring. A molar excess of the NHS-ester (e.g., 5-10 fold) is typically used for protein conjugation.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Mandatory Visualizations

experimental_workflow_hydroxyl_activation cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization start1 This compound reaction Steglich Esterification (DCC, DMAP in DCM) start1->reaction start2 Carboxylic Acid Containing Molecule start2->reaction purify Purification (e.g., Flash Chromatography) reaction->purify charac Characterization (LC-MS, NMR) purify->charac final_product Final Conjugate charac->final_product

Caption: Workflow for hydroxyl group activation and conjugation.

experimental_workflow_boc_deprotection cluster_start Starting Material cluster_deprotection Deprotection cluster_conjugation Conjugation Reaction cluster_purification Purification & Characterization start1 Boc-Protected PEG Conjugate deprotect Boc Deprotection (TFA in DCM) start1->deprotect conjugation Amine Conjugation (pH 7.2-8.5) deprotect->conjugation start2 NHS-Ester Activated Molecule start2->conjugation purify Purification (e.g., SEC, Dialysis) conjugation->purify charac Characterization (LC-MS, SDS-PAGE) purify->charac final_product Final Conjugate charac->final_product

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Methods for Characterizing PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural integrity and heterogeneity of PEGylated proteins is paramount for ensuring therapeutic efficacy and safety. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled insights into the molecular intricacies of these complex biotherapeutics. This guide provides an objective comparison of key mass spectrometry methods for the characterization of PEGylated proteins, supported by a summary of experimental data and detailed methodologies.

The attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can, however, introduce significant heterogeneity, including variations in the number of attached PEG chains, the site of attachment, and the polydispersity of the PEG polymer itself. Thorough characterization of this heterogeneity is a critical aspect of quality control in the development and manufacturing of PEGylated protein drugs.

Comparing the Platforms: An Overview of MS-Based Approaches

The choice of mass spectrometry technique for analyzing PEGylated proteins depends on the specific information required. The primary methods can be broadly categorized into top-down, bottom-up, and native-state analysis, each with its own set of advantages and limitations.

Top-down MS involves the analysis of the intact PEGylated protein. This approach is highly valuable for determining the overall degree of PEGylation and the distribution of different PEGylated species. In contrast, bottom-up MS involves the enzymatic digestion of the PEGylated protein into smaller peptides prior to MS analysis. This method is essential for identifying the specific sites of PEG attachment. Native MS is a specialized form of top-down analysis where the protein's non-covalent interactions are preserved, providing insights into its higher-order structure and conformation upon PEGylation.

The most common ionization techniques employed for the analysis of PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). MALDI is often coupled with Time-of-Flight (TOF) mass analyzers, while ESI is typically interfaced with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers. A review of trends in the characterization of PEGylated proteins indicates a shift from predominantly qualitative MALDI-based methods to more quantitative liquid chromatography-coupled ESI-MS approaches.[1]

Key Performance Metrics of Common MS Platforms

The following table summarizes the key performance characteristics of different MS platforms for the analysis of PEGylated proteins, based on a synthesis of available data and technical literature.

Mass Spectrometry PlatformPrimary ApplicationResolution & Mass AccuracyThroughputKey AdvantagesKey Limitations
MALDI-TOF Rapid screening for molecular weight and heterogeneity.[1]Moderate resolution and mass accuracy.HighSimple sample preparation, tolerant to some impurities.[2]Primarily provides average molecular weight, limited fragmentation capabilities for large molecules.[1]
ESI-Q-TOF Intact mass analysis (top-down) and peptide mapping (bottom-up).High resolution and good mass accuracy.Moderate to HighVersatile for both intact protein and peptide analysis, can be coupled with liquid chromatography (LC).Complex spectra due to multiple charge states and PEG polydispersity.
ESI-Orbitrap High-resolution intact mass analysis and in-depth characterization of proteoforms.[3]Very high resolution and excellent mass accuracy.[3]ModerateSuperior resolution allows for the separation of closely related PEGylated species and isotopic patterns.[3]Can be more sensitive to sample purity and matrix effects.
Ion Mobility MS Separation of isomers and conformers, reduction of spectral complexity.Varies with the mass analyzer.ModerateProvides an additional dimension of separation based on size and shape, which is useful for heterogeneous samples.Data analysis can be more complex.
Native ESI-MS Analysis of protein conformation and non-covalent interactions.[4][5]High resolution with appropriate mass analyzers.Low to ModeratePreserves the native structure of the protein, allowing for the study of conformational changes upon PEGylation.[4][5]Requires specific buffer systems and careful optimization of instrumental parameters.[4][5]

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical workflow is crucial for the successful characterization of PEGylated proteins. The following diagrams illustrate the general experimental workflows for top-down and bottom-up mass spectrometry and the logical relationship between different MS techniques.

top_down_workflow Top-Down Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_output Data Output sample PEGylated Protein Sample desalting Desalting / Buffer Exchange sample->desalting infusion Direct Infusion or LC Separation desalting->infusion ms High-Resolution MS (e.g., Orbitrap, Q-TOF) infusion->ms deconvolution Deconvolution of Mass Spectrum ms->deconvolution output Intact Mass Profile (Degree of PEGylation, Heterogeneity) deconvolution->output

Top-Down MS Workflow for PEGylated Proteins.

bottom_up_workflow Bottom-Up Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_output Data Output sample PEGylated Protein Sample denature Denaturation, Reduction, Alkylation sample->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest lc_separation LC Separation of Peptides digest->lc_separation msms Tandem MS (MS/MS) Analysis lc_separation->msms database_search Database Search and Data Analysis msms->database_search output Identification of PEGylation Sites database_search->output

Bottom-Up MS Workflow for PEGylated Proteins.

ms_techniques_relationship Relationship of MS Techniques for PEGylated Protein Characterization cluster_top_down Top-Down Approaches cluster_bottom_up Bottom-Up Approach cluster_advanced Advanced Separation peg_protein PEGylated Protein Characterization intact_mass Intact Mass Analysis (MALDI-TOF, ESI-Q-TOF, ESI-Orbitrap) peg_protein->intact_mass Degree of PEGylation native_ms Native MS peg_protein->native_ms Conformational Analysis peptide_mapping Peptide Mapping (LC-MS/MS) peg_protein->peptide_mapping Site of PEGylation ion_mobility Ion Mobility MS intact_mass->ion_mobility Enhanced Separation peptide_mapping->ion_mobility Isomer Separation

Interrelation of MS techniques in PEGylated protein analysis.

Detailed Experimental Protocols

The following are generalized protocols for the top-down and bottom-up analysis of PEGylated proteins, based on methodologies reported in the literature. It is important to note that specific parameters may require optimization depending on the protein, the PEG moiety, and the instrumentation used.

Protocol 1: Top-Down Analysis of PEGylated Proteins by LC-ESI-MS

1. Sample Preparation:

  • Start with a purified PEGylated protein sample at a concentration of approximately 1 mg/mL.

  • Desalt the sample using a suitable method, such as a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa) or a reverse-phase C4 ZipTip.

  • Reconstitute the desalted sample in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid).

2. LC-MS Analysis:

  • Liquid Chromatography:

    • Use a reverse-phase column suitable for protein separations (e.g., C4, 2.1 x 50 mm, 3.5 µm).

    • Employ a binary solvent system:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Develop a suitable gradient to elute the PEGylated protein (e.g., 5-95% Solvent B over 15 minutes).

    • Set the flow rate to approximately 0.2-0.4 mL/min.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Set the mass spectrometer to positive ion mode.

    • Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge states of the PEGylated protein (e.g., m/z 1000-5000).

    • Optimize source parameters (e.g., capillary voltage, source temperature, and gas flows) to achieve stable ionization and efficient desolvation.

    • For samples with high charge states or spectral complexity, consider the post-column addition of a charge-reducing agent like triethylamine (TEA) to simplify the mass spectrum.

3. Data Analysis:

  • Use a deconvolution algorithm (e.g., MaxEnt1 or similar software) to convert the multiply charged spectrum into a zero-charge mass spectrum.

  • From the deconvoluted spectrum, determine the molecular weights of the different PEGylated species and their relative abundances.

Protocol 2: Bottom-Up Analysis for PEGylation Site Identification by LC-MS/MS

1. Sample Preparation (In-solution Digestion):

  • Denaturation, Reduction, and Alkylation:

    • Dissolve approximately 50-100 µg of the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to below 1 M.

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37 °C.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a reverse-phase column suitable for peptide separations (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Employ a binary solvent system similar to the top-down method (water and acetonitrile with 0.1% formic acid).

    • Develop a gradient appropriate for separating the peptide mixture (e.g., 2-40% Solvent B over 60 minutes).

  • Tandem Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • In each cycle, acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

    • Use a suitable fragmentation method, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the MS/MS spectra against a protein sequence database containing the sequence of the target protein.

  • Specify the PEG modification as a variable modification on potential attachment sites (e.g., lysine, N-terminus).

  • Analyze the search results to identify the peptides containing the PEG modification, thereby pinpointing the site of attachment.

Conclusion

The comprehensive characterization of PEGylated proteins is a multifaceted analytical challenge that necessitates the strategic application of various mass spectrometry techniques. While MALDI-TOF offers a rapid means of assessing the average molecular weight and heterogeneity, high-resolution ESI-based methods, particularly those utilizing Orbitrap mass analyzers, provide a more detailed and accurate picture of the complex mixture of proteoforms. A combination of top-down and bottom-up approaches is often required to obtain a complete understanding of the degree of PEGylation and the specific sites of attachment. Furthermore, native mass spectrometry and ion mobility MS are powerful tools for gaining deeper insights into the structural consequences of PEGylation. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific analytical question at hand and the available instrumentation.

References

A Comparative Guide to Hydroxy-PEG4-(CH2)2-Boc and Other Heterobifunctional Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the choice of a linker molecule is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Hydroxy-PEG4-(CH2)2-Boc, a non-cleavable heterobifunctional linker, with other common linker classes, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a heterobifunctional linker that features a four-unit polyethylene glycol (PEG) chain, a terminal hydroxyl group, and a Boc-protected amine.[1][2][3][4][5][6][7] This structure provides a hydrophilic spacer to enhance the solubility and stability of the resulting conjugate.[8][9] The terminal hydroxyl and the Boc-protected amine offer two distinct points for sequential conjugation, allowing for a controlled and precise synthesis of complex bioconjugates.[1][2][3][4][5][6][7] Its non-cleavable nature ensures that the conjugated payload remains attached to the targeting moiety until the entire complex is degraded, which can offer advantages in terms of stability and reduced off-target toxicity.[1][2][3][4][5][6][7]

Comparative Analysis of Linker Performance

The selection of a linker has a profound impact on the physicochemical properties and in vivo performance of a bioconjugate. This section compares this compound with other linker types based on key performance parameters.

Physicochemical Properties

The incorporation of a PEG spacer, such as the PEG4 chain in this compound, is a well-established strategy to improve the hydrophilicity of ADCs, which can otherwise be prone to aggregation, especially with hydrophobic payloads.[8][9]

Linker TypeRepresentative StructureHydrophilicityTendency for AggregationImpact on Drug-to-Antibody Ratio (DAR)
This compound HO-(PEG)4-(CH2)2-NHBocModerateReducedCan enable higher DARs by mitigating hydrophobicity of the payload.
Longer PEG Linker (e.g., PEG12) HO-(PEG)12-XHighSignificantly ReducedCan further increase achievable DAR.
Non-PEG Alkyl Linker (e.g., SMCC) Maleimide-C6-NHSLowHighHigher DARs can lead to significant aggregation.
Cleavable Linker (e.g., Val-Cit) Val-Cit-PABCVariableCan be high depending on payloadSimilar to other linkers, PEGylation can improve properties.
In Vivo Pharmacokinetics and Stability

The stability of the linker in circulation is paramount for ensuring that the payload is delivered to the target site and to minimize off-target toxicity. Non-cleavable linkers like this compound generally exhibit high plasma stability. The length of the PEG chain also plays a crucial role in the pharmacokinetic profile of the ADC.

Linker FeatureKey Pharmacokinetic ParameterObservation
Short PEG Chain (e.g., PEG4) Plasma ClearanceHigher clearance rates compared to longer PEG chains. Conjugates with PEGs smaller than PEG8 have been shown to have rapid clearance.[10]
Longer PEG Chain (e.g., PEG8, PEG12) Plasma ClearanceLower plasma clearance and longer half-life.
Non-cleavable Linker Plasma StabilityHigh stability, with payload release dependent on lysosomal degradation of the antibody.[9]
Cleavable Linker (e.g., Val-Cit) Plasma StabilityStability is dependent on the cleavage mechanism; some can be susceptible to premature cleavage by extracellular proteases.[11]

Experimental Protocols

Accurate characterization of ADCs is essential for understanding their performance. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To determine the average number of drug molecules conjugated to an antibody.

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Dithiothreitol (DTT) for reduction (optional)

  • PNGase F for deglycosylation (optional)

  • LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column[12][13][14][][16]

Procedure:

  • Sample Preparation (Intact Mass Analysis):

    • Dilute the ADC sample to a suitable concentration (e.g., 0.5 mg/mL) in 0.1% formic acid in water.[12]

    • (Optional) For glycosylated antibodies, incubate the ADC with PNGase F to remove N-linked glycans, which simplifies the mass spectrum. To 50 µg of ADC, add 1 µL of PNGase F (500 units/µL).[12]

  • Sample Preparation (Reduced Mass Analysis):

    • To analyze the light and heavy chains separately, reduce the interchain disulfide bonds. To 20 µL of ADC sample (at 1-5 mg/mL), add 2 µL of 1 M DTT.[12]

    • Incubate at 37°C for 30 minutes.

    • Dilute the reduced sample with 0.1% formic acid in water.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Separate the different ADC species using a reversed-phase gradient.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (with varying numbers of conjugated drugs).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (Ii * Ni) / Σ Ii Where:

      • Ii is the intensity or peak area of the species with i drugs.

      • Ni is the number of drugs on that species.[12]

In Vivo Stability Assessment of ADCs

Objective: To evaluate the stability of the ADC linker in a biological matrix.

Materials:

  • Test ADC

  • Mouse or human plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS or ELISA-based methods for quantification[17][18]

Procedure:

  • Incubation:

    • Spike the test ADC into plasma at a defined concentration (e.g., 100 µg/mL).

    • Incubate the plasma samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).

    • Immediately freeze the samples at -80°C to stop any further reactions.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a microplate with an antigen that binds to the ADC's antibody.

    • Add the plasma samples to the wells. The intact ADC will bind to the coated antigen.

    • Use a secondary antibody that recognizes the drug-linker portion to detect the captured ADC.

    • The signal will be proportional to the concentration of intact ADC.

  • Quantification of Released Payload (LC-MS/MS):

    • Extract the free drug from the plasma samples using protein precipitation or solid-phase extraction.

    • Analyze the extracted samples by LC-MS/MS to quantify the amount of released payload over time.

Visualizing Mechanisms of Action

Understanding the cellular pathways and mechanisms of action is crucial for the rational design of bioconjugates.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI Binds PROTAC->E3_Ligase Binds Ub Ubiquitin E3_Ligase_bound E3 Ligase Ub->E3_Ligase_bound Proteasome Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.[19][20][21][22][23]

ADC_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Internalization Endocytosis HER2->Internalization 2. Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition of Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibition of Signaling Lysosome Lysosome Internalization->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload Payload Degradation->Payload 5. Payload Release Tubulin Tubulin Payload->Tubulin 6. Target Engagement Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: Mechanism of action for an anti-HER2 ADC with a non-cleavable linker.[24][25][26][27][28]

Conclusion

This compound is a valuable heterobifunctional linker for the development of targeted therapies. Its non-cleavable nature provides high in vivo stability, while the PEG4 spacer enhances hydrophilicity, which can lead to improved pharmacokinetics and allow for higher drug loading. However, the relatively short PEG chain may result in faster clearance compared to linkers with longer PEG chains (e.g., PEG8 or greater). The choice of linker is a critical decision in the design of ADCs and PROTACs, and must be tailored to the specific antibody, payload, and therapeutic application. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for the rational design and evaluation of next-generation bioconjugates.

References

Validating Targeted Protein Knockdown: A Comparative Guide to Hydroxy-PEG4-(CH2)2-Boc-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate target proteins by coopting the cell's intrinsic ubiquitin-proteasome system. This guide provides an objective comparison of a PROTAC utilizing a Hydroxy-PEG4-(CH2)2-Boc linker against alternative knockdown technologies, supported by experimental data and detailed protocols for validation.

At the core of PROTAC technology is the induction of proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, facilitated by the two-ligand structure of the PROTAC connected by a flexible linker.[1] The this compound linker represents a specific type of polyethylene glycol (PEG)-based linker, which is frequently used in PROTAC design to enhance solubility and optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] The validation of a PROTAC's efficacy in knocking down its intended target is a critical step in the drug discovery process.

Quantitative Performance: PROTAC vs. Alternatives

The decision to employ a PROTAC over other knockdown methods like small interfering RNA (siRNA) or CRISPR-Cas9 gene editing hinges on the specific experimental objectives. PROTACs induce rapid and reversible degradation of existing proteins, while siRNA and CRISPR act at the mRNA and genomic levels, respectively.[1][3] The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).

The following tables present illustrative data comparing a hypothetical this compound-based PROTAC targeting Bruton's tyrosine kinase (BTK) with siRNA.

Table 1: Quantitative Comparison of BTK Knockdown by PROTAC and siRNA

ParameterThis compound BTK PROTACBTK siRNA
Mechanism Post-translational degradationPost-transcriptional silencing
DC50 / IC50 50 nM (DC50)10 nM (IC50 for mRNA knockdown)
Dmax >90%~80% protein knockdown
Time to Onset 2-4 hours24-48 hours
Duration of Effect 24-72 hours (reversible)>96 hours (long-lasting)
Mode of Action CatalyticStoichiometric

Table 2: Key Experimental Considerations

ConsiderationThis compound BTK PROTACBTK siRNA
Off-Target Effects Potential for off-target protein degradationPotential for off-target gene silencing
Delivery Small molecule, cell-permeableRequires transfection reagents
"Undruggable" Targets Can target non-enzymatic proteinsRequires a known gene sequence
Therapeutic Potential High, as a small molecule drugHigh, as a nucleic acid-based therapy

Experimental Validation Protocols

Robust validation of PROTAC-mediated protein knockdown involves a series of experiments to confirm target engagement, ubiquitination, and degradation.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein samples and denature by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST).

  • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and quantify using densitometry.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.

1. Cell Treatment:

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) for a short duration (e.g., 1-4 hours).

2. Cell Lysis:

  • Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.

3. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to magnetic beads.

  • Wash the beads to remove non-specific binders.

4. Elution and Western Blotting:

  • Elute the bound proteins from the beads.

  • Analyze the eluate by Western blotting, probing for the target protein and the E3 ligase to confirm their co-precipitation.[5]

Visualizing the Process and Pathways

Diagrams are essential for conceptualizing the complex biological processes involved in PROTAC validation.

G cluster_workflow Experimental Workflow for PROTAC Validation A Cell Treatment with PROTAC (Dose and Time Course) B Cell Lysis & Protein Quantification A->B C Western Blot Analysis (Quantify Protein Knockdown) B->C D Co-Immunoprecipitation (Confirm Ternary Complex) B->D E Ubiquitination Assay (Detect Target Ubiquitination) B->E F Quantitative Proteomics (Optional) (Assess Selectivity) B->F G Data Analysis (DC50, Dmax, Selectivity) C->G D->G E->G F->G

PROTAC Validation Workflow

A key aspect of PROTAC development is understanding the signaling pathway in which the target protein is involved. For instance, Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway.[6]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates Proteasome Proteasome BTK->Proteasome Degradation PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PROTAC BTK PROTAC PROTAC->BTK E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BTK Ubiquitination IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation & Survival Transcription_Factors->Cell_Response

BTK Signaling and PROTAC Intervention

References

In Vitro vs. In Vivo Performance of PEG4 Linkers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers, and specifically those with four ethylene glycol units (PEG4), have gained prominence. This guide provides an objective comparison of the in vitro and in vivo performance of PEG4 linkers against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Executive Summary

PEG4 linkers often represent a favorable balance between the hydrophilicity required for improved solubility and the compact size necessary for efficient cellular uptake and ternary complex formation in PROTACs. Compared to shorter PEG chains, PEG4 provides a better hydration shell, and in comparison to longer PEG chains, it may offer superior cell permeability. When compared to more hydrophobic alkyl linkers, PEG4 linkers generally enhance aqueous solubility and can lead to improved pharmacokinetic profiles, though this can be at the expense of passive cell permeability. The choice of linker is highly context-dependent, relying on the specific characteristics of the targeting ligand, the payload, and the biological target.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on the performance of bioconjugates.

Table 1: In Vitro Performance of PROTACs with Different Linkers

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (µg/mL)
PEG4 BRD4VHL20950.5150
Alkyl ChainBRD4VHL45881.225
PEG8BRD4VHL10>980.3200
Alkyl-EtherBRD4CRBN35900.975

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1][2]

Table 2: In Vivo Performance of Linkers in Bioconjugates

Linker TypeConjugate TypeAnimal ModelKey Pharmacokinetic ParameterResultIn Vivo Efficacy
PEG4 ADCRatClearanceFaster than PEG8/12Moderate
Alkyl ChainPROTACMouseOral Bioavailability~10%Moderate
PEG8ADCRatClearanceSlower than PEG4High
Non-cleavableADCMousePlasma StabilityHighHigh

Note: This table summarizes general trends observed in preclinical studies. Direct head-to-head comparisons are often limited.[3][4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of a PEG4-linked conjugate in plasma and determine its rate of degradation or payload release.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test conjugate (e.g., ADC or PROTAC) in an appropriate solvent like DMSO.

  • Incubation: Dilute the stock solution into fresh plasma (human, mouse, or rat) to a final concentration of approximately 1-5 µM. Incubate the plasma samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Processing: Immediately quench the reaction by adding a threefold to fourfold excess of cold acetonitrile to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload or metabolites.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the in vitro half-life (t½).

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a PEG4-linked conjugate in an animal model.

Methodology:

  • Animal Model: Use appropriate animal models, such as mice or rats.

  • Dosing: Administer the test conjugate via the intended clinical route (e.g., intravenous or oral) at a predetermined dose.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the intact conjugate and/or the payload in the plasma samples using a validated analytical method, typically LC-MS/MS or ELISA.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

PROTAC-Induced Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) mediated by a PEG4-linked PROTAC.

Methodology:

  • Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (e.g., with terbium) and the E3 ligase (e.g., with fluorescein), and serial dilutions of the PROTAC.

  • Assay Plate Setup: In a microplate, add the PROTAC dilutions, followed by the labeled proteins.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for complex formation.

  • Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Internalization cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC (PEG4 Linker) Antigen Tumor Cell Antigen ADC->Antigen Binding ADC_Antigen_Complex ADC-Antigen Complex Antigen->ADC_Antigen_Complex Endosome Endosome ADC_Antigen_Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Released Payload Lysosome->Released_Payload Payload Release Cell_Death Cell Death Released_Payload->Cell_Death Cytotoxicity

Caption: ADC internalization and payload release mechanism.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Experimental Workflow

PK_PD_Workflow cluster_InVivo_Study In Vivo PK/PD Study cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Animal_Model Animal Model (e.g., Mouse) Dosing Dosing (IV or Oral) Animal_Model->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Tumor_Collection Tumor Collection (Time Points) Dosing->Tumor_Collection Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters PK Parameters (t½, CL, AUC) Plasma_Analysis->PK_Parameters Biomarker_Analysis Biomarker Analysis (Western Blot, ELISA) Tumor_Collection->Biomarker_Analysis PD_Response PD Response (Target Engagement) Biomarker_Analysis->PD_Response

Caption: Workflow for in vivo PK/PD studies.

Conclusion

The selection of a linker is a pivotal step in the design of ADCs and PROTACs, with the PEG4 linker emerging as a versatile and frequently optimal choice. Its ability to enhance solubility and modulate pharmacokinetic properties, while maintaining a relatively small size, provides a favorable balance for many therapeutic constructs. However, the ideal linker is ultimately target- and payload-dependent. A thorough in vitro and in vivo evaluation, utilizing the standardized protocols outlined in this guide, is crucial for selecting the optimal linker to maximize therapeutic efficacy and safety. The continuous development of novel linker technologies will undoubtedly lead to the creation of more potent and selective bioconjugate therapies.

References

Evaluating the Immunogenicity of PEGylated Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This modification can lead to a longer circulating half-life and reduced immunogenicity of the therapeutic protein itself. However, the PEG moiety can be recognized by the immune system, leading to the formation of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the drug, loss of efficacy, and hypersensitivity reactions. This guide provides an objective comparison of the immunogenicity of various PEGylated therapeutics, supported by experimental data, and details the methodologies for its evaluation.

Comparative Immunogenicity of PEGylated Therapeutics

The immunogenicity of PEGylated drugs varies depending on several factors, including the nature of the therapeutic protein, the characteristics of the PEG molecule (e.g., size, architecture), and patient-related factors. The following tables summarize the incidence of anti-drug antibodies (ADAs) and anti-PEG antibodies for a selection of commercially available PEGylated drugs. It is important to note that direct head-to-head comparisons are challenging due to variations in study populations, assay methodologies, and treatment regimens.

Table 1: Comparison of Immunogenicity of Different PEGylated Therapeutics

Therapeutic AgentPEG MoietyIndicationIncidence of Anti-Drug Antibodies (ADAs)Incidence of Anti-PEG AntibodiesKey Findings & Clinical Impact
Pegfilgrastim (Neulasta®) 20 kDa linear PEGNeutropeniaLow incidence of non-neutralizing antibodies[1]20.5% - 26.4% (PEG-reactive)[1]No apparent impact on efficacy or safety has been reported[2].
Peginterferon alfa-2a (Pegasys®) 40 kDa branched PEGHepatitis C~5% incidence of neutralizing antibodies[3]Not explicitly reported, but baseline anti-PEG antibodies affected efficacy[3]Baseline neutralizing antibodies were associated with a lower sustained virological response[3].
Peginterferon alfa-2b (PegIntron®) 12 kDa linear PEGHepatitis C~0.7% incidence of neutralizing antibodies[3]Not explicitly reported, but baseline anti-PEG antibodies affected efficacy[3]Lower incidence of neutralizing antibodies compared to Pegasys® in one study[3].
Certolizumab pegol (Cimzia®) 40 kDa PEGCrohn's Disease, Rheumatoid Arthritis~7% of patients developed antibodies, with ~3% having neutralizing activity in vitro.Not explicitly reported.Concomitant methotrexate use was associated with a lower rate of neutralizing antibody formation.
Adalimumab (Humira®) (non-PEGylated comparator) N/ARheumatoid ArthritisComparable safety and efficacy to certolizumab pegol in a head-to-head trial[4][5].N/AProvides a baseline for immunogenicity in the same therapeutic class.
PEG-asparaginase (Oncaspar®) 5 kDa linear PEGAcute Lymphoblastic LeukemiaHypersensitivity reactions are a known side effect.Pre-existing anti-PEG antibodies were detected in 13.9% (IgG) and 29.1% (IgM) of patients[4].Pre-existing anti-PEG antibodies were associated with lower asparaginase activity[4]. PEG-asparaginase shows a lower incidence of hypersensitivity compared to the native enzyme[6].
Pegloticase (Krystexxa®) 10 kDa linear PEG (multiple chains)Chronic GoutHigh incidence of ADAs, predominantly anti-PEG.38% of patients developed anti-PEG antibodies after a single injection in an early trial[7].Anti-PEG antibodies are associated with accelerated drug clearance and loss of response[7].

Impact of PEG Architecture: Linear vs. Branched

The structure of the PEG molecule can influence its immunogenicity. Branched PEGs are thought to provide more effective shielding of the protein core from the immune system compared to linear PEGs of the same molecular weight.

Table 2: Comparison of Immunogenicity based on PEG Architecture

ComparisonTherapeutic ProteinKey FindingsReference
In Vitro Activity vs. In Vivo Efficacy Interferon alfa-2aA 40 kDa branched PEG-interferon had only 7% of the in vitro antiviral activity of the native protein but demonstrated several-fold enhanced in vivo antitumor activity and no immunogenicity in mice.[8]
Pharmacokinetics rhG-CSFBranched PEGylated rhG-CSF exhibited a longer half-life compared to its linear counterpart.[9]
Hydrodynamic Volume Alpha-lactalbumin and Bovine Serum AlbuminNo significant difference was found in the viscosity radii of proteins conjugated with branched versus linear PEGs of the same total molecular weight, suggesting that differences in in vivo circulation are not solely due to size.[4]
In Vivo Efficacy Capsule-degrading enzyme (CapD) for AnthraxBoth a 3-prong (branched) and a 1-prong (linear) PEGylated enzyme showed significant protection in mice, with no statistically significant difference in efficacy between the two.[9]

Analytical Methods for Detecting Anti-PEG Antibodies

The accurate detection and characterization of anti-PEG antibodies are crucial for understanding and mitigating their clinical impact. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Table 3: Comparison of Anti-PEG Antibody Detection Methods

MethodPrincipleAdvantagesDisadvantagesTypical Sensitivity
ELISA Immobilized PEG captures anti-PEG antibodies from the sample, which are then detected by an enzyme-conjugated secondary antibody.Widely available, cost-effective, high throughput.Can be time-consuming, potential for non-specific binding, may not detect low-affinity antibodies.100 ng/mL for IgM, 1 µg/mL for IgG (can be optimized to be more sensitive)[10][11]
SPR Measures changes in refractive index on a sensor chip with immobilized PEG as anti-PEG antibodies bind in real-time.Label-free, real-time kinetic data (association and dissociation rates), high sensitivity, can detect low-affinity interactions.Higher instrument cost, lower throughput compared to ELISA.10 ng/mL for IgM, 50 ng/mL for IgG[10][11]

Experimental Protocols

Direct ELISA Protocol for Anti-PEG IgG/IgM Detection in Human Serum

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • High-binding 96-well microplates

  • Amine-terminated methoxy-PEG (mPEG-NH2), MW 5000

  • Phosphate-buffered saline (PBS)

  • Blocking buffer: 1% (w/v) non-fat dry milk in PBS

  • Sample diluent: 1% (w/v) non-fat dry milk in PBS

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • HRP-conjugated anti-human IgG and anti-human IgM antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Human serum samples

  • Positive and negative control sera

Procedure:

  • Coating: Coat the wells of a high-binding 96-well plate with 100 µL/well of 20 µg/mL mPEG-NH2 in PBS. Incubate overnight at room temperature.

  • Washing: Wash the plate three times with 300 µL/well of PBST.

  • Blocking: Block non-specific binding sites by adding 300 µL/well of blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Sample Incubation: Dilute serum samples (e.g., 1:100) in sample diluent. Add 100 µL of diluted samples, positive controls, and negative controls to the wells. Incubate for 1 hour at room temperature[12].

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-human IgG or anti-human IgM (diluted in sample diluent according to manufacturer's instructions, e.g., 1:5000)[12]. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 10-15 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution[12].

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis of Anti-PEG Antibody Binding

This protocol provides a general framework for analyzing anti-PEG antibodies using SPR. Specific parameters will depend on the instrument and sensor chip used.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • mPEG-amine for immobilization

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • Anti-PEG antibody samples and controls

Procedure:

  • Sensor Chip Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxylated surface by injecting a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization:

    • Inject a solution of mPEG-amine (e.g., 50 µg/mL in a low ionic strength buffer) over the activated surface to achieve the desired immobilization level (e.g., 400 RU)[13].

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the mPEG-amine immobilization to subtract non-specific binding.

  • Analyte Binding (Kinetic Analysis):

    • Inject a series of concentrations of the anti-PEG antibody sample over both the reference and active flow cells at a constant flow rate (e.g., 30 µL/min)[13].

    • Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch back to running buffer to monitor the dissociation phase (e.g., 600 seconds)[11].

  • Regeneration:

    • Inject the regeneration solution to remove the bound antibody from the sensor surface. The choice of regeneration solution and contact time should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand[10][11].

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Immune Response to PEGylated Therapeutics

The generation of anti-PEG antibodies can occur through two main pathways: T-cell dependent and T-cell independent.

T_Dependent_Response cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell cluster_BCell B Cell APC APC MHC_II_Peptide Peptide-MHC II APC->MHC_II_Peptide Processes PEG-Protein TCR TCR MHC_II_Peptide->TCR Recognition Th_Cell Naive T Helper Cell Activated_Th Activated T Helper Cell (TFH) CD40L CD40L Activated_Th->CD40L Expresses TCR->Th_Cell Activates CD40 CD40 CD40L->CD40 Interaction (Co-stimulation) B_Cell PEG-Specific B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates into Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiates into B_Cell->CD40 Expresses Anti_PEG_IgG Anti-PEG IgG Plasma_Cell->Anti_PEG_IgG Produces BCR BCR BCR->B_Cell Internalizes & Presents Peptide PEG_Protein PEGylated Protein PEG_Protein->APC PEG_Protein->BCR Binds

T-Dependent Immune Response to PEGylated Proteins

T-Dependent Response: This pathway is typically initiated by PEGylated proteins. Antigen-presenting cells (APCs) process the protein component and present peptides to T helper cells. B cells that recognize the PEG moiety internalize the entire conjugate, process the protein, and present the same peptides to activated T helper cells. This interaction, involving co-stimulatory signals like CD40-CD40L, leads to B cell differentiation into plasma cells that produce high-affinity IgG antibodies against PEG, and the formation of memory B cells[7][14][15][16][17].

T_Independent_Response cluster_BCell B Cell cluster_Signal2 Second Signal B_Cell Marginal Zone B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates into Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Produces BCR BCR BCR->B_Cell Signal 1 (Activation) PEG_Nanoparticle PEGylated Nanoparticle (Multivalent Antigen) PEG_Nanoparticle->BCR Cross-links TLR TLR engagement (PAMPs) TLR->B_Cell Signal 2 Complement Complement Receptor (C3d) Complement->B_Cell Signal 2 Cytokines Cytokines (e.g., BAFF, APRIL) Cytokines->B_Cell Signal 2

T-Independent Immune Response to PEGylated Nanoparticles

T-Independent (TI) Response: This pathway is often triggered by large, multivalent structures like PEGylated nanoparticles or liposomes. These structures can directly cross-link multiple B cell receptors (BCRs) on the surface of B cells, particularly marginal zone B cells in the spleen. This provides the first activation signal. A second signal, which can come from Toll-like receptor (TLR) engagement or complement components, leads to the rapid production of predominantly low-affinity IgM antibodies[12]. This response is generally short-lived and does not produce a strong memory response.

Experimental Workflow for Immunogenicity Assessment

The evaluation of the immunogenicity of a PEGylated therapeutic is a multi-step process.

Immunogenicity_Workflow start Patient Serum Sample screening Screening Assay (e.g., ELISA) start->screening confirmation Confirmatory Assay (Competitive Inhibition with excess PEG) screening->confirmation Positive Samples end Risk Assessment & Clinical Impact Analysis screening->end Negative Samples characterization Characterization Assays confirmation->characterization Confirmed Positive confirmation->end Confirmed Negative isotyping Isotyping (IgG, IgM, IgE) characterization->isotyping titer Titer Determination characterization->titer kinetics Kinetics/Affinity (e.g., SPR) characterization->kinetics neutralizing Neutralizing Antibody Assay (Cell-based or PK/PD analysis) characterization->neutralizing neutralizing->end

Workflow for Anti-PEG Antibody Assessment

The assessment begins with a sensitive screening assay to detect all potential anti-PEG antibodies. Positive samples are then subjected to a confirmatory assay , typically a competitive inhibition assay where the binding signal is reduced by the addition of excess free PEG, to confirm the specificity for PEG. Confirmed positive samples undergo further characterization to determine the antibody isotype (IgG, IgM, etc.), titer, and binding kinetics. Finally, the potential for these antibodies to be neutralizing —that is, to inhibit the drug's biological activity or accelerate its clearance—is assessed through functional assays or by analyzing pharmacokinetic and pharmacodynamic (PK/PD) data from clinical studies. This comprehensive evaluation helps to understand the clinical relevance of the anti-PEG immune response.

References

Comparative analysis of different PEG linker lengths on PROTAC efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length on the Efficacy of Proteolysis Targeting Chimeras

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. Among the critical components of a PROTAC, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand plays a pivotal role in determining the efficacy of the resulting molecule.[1] This guide provides a comparative analysis of how different lengths of polyethylene glycol (PEG) linkers impact the performance of PROTACs, supported by quantitative data and detailed experimental protocols.

The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length facilitates the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[3]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation that can be achieved.[3] The following tables summarize the in vitro performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) with varying PEG linker lengths.

Table 1: Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinE3 Ligase LigandPEG Linker LengthDC50 (nM) [a]Dmax (%) [b]
PROTAC ABRD4CRBN1-2 units>5000<20
PROTAC BBRD4CRBN4-5 units<500>80
PROTAC CBRD4VHLPEG35585
PROTAC DBRD4VHLPEG42095
PROTAC EBRD4VHLPEG515>98
PROTAC FBRD4VHLPEG63092

Data for PROTACs A and B are derived from a study on CRBN-recruiting BRD4 PROTACs where intermediate length linkers showed reduced potency compared to longer linkers.[2] Data for PROTACs C, D, E, and F are based on a representative study illustrating the trend of an optimal linker length for VHL-recruiting BRD4 PROTACs.[4]

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[5]

Table 2: Comparison of BTK-Targeting PROTACs with Different PEG Linker Lengths

PROTACTarget ProteinE3 Ligase LigandPEG Linker LengthDC50 (nM)Dmax (%)
BTK PROTAC 1BTKCRBN2 units>1000<10
BTK PROTAC 2BTKCRBN4 units40>90
BTK PROTAC 3BTKCRBN8 units10>95
BTK PROTAC 4BTKCRBN12 units50>90

This data is representative and compiled from studies on BTK-targeting PROTACs.[6]

The data clearly demonstrates that an optimal PEG linker length exists for maximizing PROTAC efficacy. For both BRD4 and BTK, linkers that are too short or too long result in diminished degradation activity.

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC initiates a cascade of downstream signaling events. For instance, the degradation of BRD4, a key transcriptional coactivator, disrupts the expression of oncogenes like c-Myc and pathways such as NF-κB and Jagged1/Notch1 signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Downstream_Effects Downstream Signaling Effects (BRD4 Example) PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation BRD4_Depletion BRD4 Depletion Degradation->BRD4_Depletion Transcription_Dysregulation Transcription Dysregulation BRD4_Depletion->Transcription_Dysregulation cMyc_Downregulation c-Myc Downregulation Transcription_Dysregulation->cMyc_Downregulation NFkB_Inhibition NF-κB Pathway Inhibition Transcription_Dysregulation->NFkB_Inhibition Jagged1_Notch1_Inhibition Jagged1/Notch1 Inhibition Transcription_Dysregulation->Jagged1_Notch1_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Downregulation->Cell_Cycle_Arrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Jagged1_Notch1_Inhibition->Cell_Cycle_Arrest

Caption: PROTAC-mediated degradation of a target protein and its downstream effects.

A systematic experimental workflow is essential for the comparative analysis of PROTACs with different linker lengths.

Experimental_Workflow PROTAC_Synthesis PROTAC Synthesis (Varying PEG Linker Lengths) Cell_Culture Cell Culture & Treatment PROTAC_Synthesis->Cell_Culture Ubiquitination_Assay In Vitro Ubiquitination Assay PROTAC_Synthesis->Ubiquitination_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) PROTAC_Synthesis->Ternary_Complex_Assay Western_Blot Western Blot Analysis (Quantify Protein Degradation) Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTACs.

Western Blot Analysis for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.[6]

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[7]

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.[7]

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[7]

  • SDS-PAGE and Protein Transfer:

    • Mix the desired amount of protein with Laemmli sample buffer and denature by heating.[7]

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis.[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting and Detection:

    • Block the membrane to prevent non-specific antibody binding.[7]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[4]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[4]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1]

  • Reagents:

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5c)

    • E3 ligase complex (e.g., VHL or Cereblon complex)

    • Purified target protein of interest (POI)

    • Ubiquitin

    • ATP

    • PROTAC of interest

    • Ubiquitination buffer

  • Assay Procedure:

    • Prepare a reaction mixture containing the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, E3 ligase, purified target protein, and ubiquitin.

    • Initiate the reaction by adding the PROTAC at various concentrations.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and heating.

    • Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the characteristic high-molecular-weight smear of polyubiquitinated protein.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the interactions involved in ternary complex formation.[8]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binding Analysis:

    • Inject the target protein alone over the surface to assess for any direct interaction with the E3 ligase.

    • In separate experiments, inject a series of concentrations of the PROTAC alone to determine its binding affinity to the E3 ligase.

    • To measure ternary complex formation, inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for each interaction.

    • The enhancement of target protein binding to the E3 ligase in the presence of the PROTAC confirms the formation of a ternary complex.

Conclusion

The length of the PEG linker is a critical parameter that must be empirically optimized for each PROTAC system.[2] The data presented for BRD4 and BTK-targeting PROTACs clearly demonstrates that there is an optimal range for the linker length to achieve maximal degradation efficacy. A linker that is too short or too long can significantly impair the formation of a productive ternary complex, leading to reduced potency. By employing a systematic approach that includes the synthesis of a focused library of PROTACs with varying linker lengths and their thorough evaluation using the detailed experimental protocols provided, researchers can rationally design and optimize PROTACs for enhanced therapeutic potential.

References

Literature review on the applications of Hydroxy-PEG4-(CH2)2-Boc in published research.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. Among the vast array of linkers, polyethylene glycol (PEG) derivatives have become indispensable tools for drug development professionals. This guide provides a comprehensive literature review on the applications of Hydroxy-PEG4-(CH2)2-Boc, a heterobifunctional, non-cleavable linker, and objectively compares its performance with other common alternatives in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound: A Profile

This compound is a chemical linker characterized by a four-unit polyethylene glycol (PEG4) chain, which imparts hydrophilicity. One terminus features a hydroxyl (-OH) group, while the other is an ethylamine protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is stable under various conditions but can be readily removed under acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation.[1] This linker is classified as a non-cleavable linker, meaning the payload remains attached to the targeting molecule until the entire conjugate is degraded, which can enhance stability and reduce off-target toxicity.[2][] This specific linker is noted as compound 191 in patent WO2004008101A2, highlighting its early recognition in the field of bioconjugation.[4]

Comparative Analysis of Linker Performance in ADCs

The choice of linker in an ADC significantly impacts its therapeutic index by influencing stability, hydrophilicity, and the efficiency of payload delivery.

Impact of Linker Type: Cleavable vs. Non-cleavable
Linker TypeMechanism of Payload ReleasePlasma StabilityBystander EffectRepresentative Linker
Non-cleavable Proteolytic degradation of the antibody in the lysosomeHighLimitedThis compound , MCC
Cleavable (Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)HighYes (with membrane-permeable payloads)Val-Cit-PABC
Cleavable (Hydrazone) pH-dependent hydrolysis in acidic endosomes/lysosomesModerate to LowYesHydrazone
Cleavable (Disulfide) Reduction in the high glutathione environment of the cytoplasmHighYesSPDP

Table 1: Comparison of Cleavable and Non-cleavable Linkers in ADCs. Non-cleavable linkers like this compound generally exhibit higher plasma stability, which can lead to an improved therapeutic window.[][5] Cleavable linkers, such as the widely used Val-Cit linker, allow for the release of the payload within the target cell and can induce a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[6][7][] However, some cleavable linkers, like hydrazones, may have lower plasma stability, leading to premature drug release.[7]

Impact of Linker Composition: Hydrophilic vs. Hydrophobic

The inclusion of a hydrophilic PEG spacer, such as in this compound, offers significant advantages over more hydrophobic alkyl linkers.

PropertyHydrophilic Linker (e.g., PEG4)Hydrophobic Linker (e.g., Alkyl Chain)
Aqueous Solubility IncreasedDecreased
Aggregation ReducedIncreased
In Vivo Half-life Generally increasedGenerally decreased
Drug-to-Antibody Ratio (DAR) Can accommodate higher DARsLimited by aggregation at higher DARs

Table 2: Influence of Linker Hydrophilicity on ADC Properties. Hydrophilic linkers enhance the solubility of the ADC, reduce aggregation, and can improve pharmacokinetic properties.[9] This allows for the conjugation of more hydrophobic payloads and can enable higher drug-to-antibody ratios without compromising stability.[10]

Comparative Analysis of Linker Performance in PROTACs

In PROTACs, the linker's role is to optimally orient the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, leading to target protein ubiquitination and degradation.

Impact of Linker Length on PROTAC Efficacy

The length of the PEG chain is a critical parameter that must be empirically optimized for each target and E3 ligase pair.

Linker LengthDC50 (nM)Dmax (%)General Observations
PEG2VariableVariableOften suboptimal, may cause steric hindrance.[11]
PEG4 Often optimal Often optimal Frequently provides a good balance of flexibility and distance for efficient ternary complex formation.[12]
PEG6VariableVariableCan be optimal for some targets, but may be too long for others.[11]
PEG8+Often less potentOften lowerIncreased flexibility can lead to a less stable ternary complex.[11][13]

Table 3: Representative Impact of PEG Linker Length on PROTAC Degradation Efficiency. The degradation potency (DC50) and maximal degradation (Dmax) are highly sensitive to linker length.[11] While a shorter linker may not provide sufficient distance, an overly long and flexible linker can be entropically unfavorable for stable ternary complex formation.[9][11] For many systems, a PEG linker of intermediate length, such as PEG4, has been found to be optimal.[12]

Impact of Linker Composition on PROTAC Properties
Linker TypeKey CharacteristicsImpact on PROTAC Performance
Flexible (PEG) Hydrophilic, flexibleImproves solubility, can enhance ternary complex formation, but may decrease cell permeability.[9]
Flexible (Alkyl) Hydrophobic, flexibleMay improve cell permeability, but can decrease solubility and lead to off-target effects.[9]
Rigid (e.g., incorporating piperazine or phenyl rings) Conformationally constrainedCan improve metabolic stability and cell permeability by pre-organizing the binding moieties.[14]

Table 4: Comparison of Different Linker Compositions in PROTACs. The choice between flexible and rigid linkers involves a trade-off. Flexible PEG linkers, like this compound, can improve solubility and facilitate the necessary conformational adjustments for ternary complex formation.[9] However, rigid linkers are increasingly being explored to enhance metabolic stability and cell permeability.[14]

Experimental Methodologies

Detailed experimental protocols are essential for the synthesis and evaluation of drug conjugates. Below are generalized workflows for key experimental procedures.

General Protocol for Boc Deprotection of this compound
  • Dissolution: Dissolve the Boc-protected linker in an anhydrous solvent such as dichloromethane (DCM).

  • Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) at a concentration of 20-50%, to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.[15]

General Protocol for ADC Synthesis via Amine-Reactive Linker
  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Linker Activation (if necessary): Activate the carboxylic acid end of a deprotected linker-payload construct using a coupling agent like NHS ester.

  • Conjugation: Add a molar excess of the activated linker-payload to the antibody solution.

  • Incubation: Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated linker-payload and other impurities.

General Protocol for PROTAC Synthesis (Two-Step)
  • First Coupling: React the deprotected amine of this compound with an activated carboxylic acid on either the target protein ligand or the E3 ligase ligand.

  • Purification: Purify the resulting intermediate.

  • Activation of Hydroxyl Group: Activate the terminal hydroxyl group of the PEG linker using a suitable reagent (e.g., mesyl chloride).

  • Second Coupling: React the activated hydroxyl group with a nucleophilic handle (e.g., an amine or phenol) on the second ligand.

  • Final Purification: Purify the final PROTAC molecule using chromatography (e.g., HPLC).

Key In Vitro Evaluation Assays
  • ADC Stability: Incubate the ADC in plasma and analyze for drug deconjugation over time using techniques like ELISA or LC-MS.[16]

  • PROTAC Degradation: Treat cells with the PROTAC and measure the levels of the target protein by Western blot or in-cell ELISA to determine DC50 and Dmax.

  • Cell Viability: Assess the cytotoxic effect of ADCs or the cytostatic/cytotoxic effect of PROTACs using assays like MTT or CellTiter-Glo.

Visualizing Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Linker_Activation Linker Activation/ Deprotection Conjugation Conjugation to Antibody/Ligand Linker_Activation->Conjugation Purification_1 Purification (e.g., SEC) Conjugation->Purification_1 DAR_Analysis DAR/Purity Analysis (HIC, MS) Purification_1->DAR_Analysis Binding_Assay Antigen Binding (ELISA, SPR) Purification_1->Binding_Assay Stability_Assay Plasma Stability DAR_Analysis->Stability_Assay Cytotoxicity_Assay Cytotoxicity/ Degradation Assay Binding_Assay->Cytotoxicity_Assay

protac_pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

linker_comparison Linker_Choice Linker Choice Cleavable Cleavable Linker_Choice->Cleavable Non_Cleavable Non-Cleavable (e.g., this compound) Linker_Choice->Non_Cleavable Hydrophilic Hydrophilic (e.g., PEG) Linker_Choice->Hydrophilic Hydrophobic Hydrophobic (e.g., Alkyl) Linker_Choice->Hydrophobic Bystander_Effect Bystander_Effect Cleavable->Bystander_Effect Enables High_Stability High_Stability Non_Cleavable->High_Stability Provides Improved_PK Improved_PK Hydrophilic->Improved_PK Leads to Cell_Permeability Cell_Permeability Hydrophobic->Cell_Permeability May Improve

References

The Strategic Role of Hydroxy-PEG4-(CH2)2-Boc in Advanced Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of success. Among the array of available options, Hydroxy-PEG4-(CH2)2-Boc has emerged as a valuable, non-cleavable linker. This guide provides an objective comparison of its performance characteristics against other linker alternatives, supported by experimental data from analogous systems, to inform researchers, scientists, and drug development professionals.

This compound is a heterobifunctional linker incorporating a four-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, a hydroxyl group for conjugation, and a Boc-protected amine for sequential coupling. Its non-cleavable nature ensures that the payload remains attached to the targeting molecule until the entire conjugate is degraded, a feature that can enhance plasma stability and potentially reduce off-target toxicity.[1]

Comparative Analysis of Linker Performance

While specific head-to-head case studies detailing the performance of this compound in approved drugs are not extensively documented in publicly available literature, its utility can be understood through comparative data on PROTACs and ADCs with varying PEG linker lengths. The length of the PEG chain is a crucial parameter influencing a conjugate's efficacy, stability, and pharmacokinetic profile.

Impact on PROTAC Efficacy

In the context of PROTACs, the linker's length is pivotal for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.

The following table summarizes representative data from a comparative study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs with different PEG linker lengths. This data illustrates a clear structure-activity relationship where a PEG4 linker provides a favorable balance of potency and efficacy.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
PROTAC Construct Linker Composition DC50 (nM) *Dmax (%)
PROTAC-PEG33 PEG units4585
PROTAC-PEG44 PEG units15>95
PROTAC-PEG55 PEG units3090
PROTAC-PEG66 PEG units4088

*DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. **Dmax: The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy. (Data is representative and compiled from literature on BRD4-targeting PROTACs for illustrative purposes.)

This data suggests that a PEG4 linker, such as that in this compound, can be in the optimal range for achieving high degradation efficiency. Linkers that are too short may introduce steric hindrance, while longer linkers might not effectively facilitate the formation of a stable ternary complex.

Influence on ADC Stability and Pharmacokinetics

For ADCs, the linker's primary roles are to ensure stability in circulation and allow for efficient release of the payload at the target site. As a non-cleavable linker, this compound relies on the lysosomal degradation of the antibody to release the payload. This mechanism generally leads to high plasma stability, which is crucial for minimizing off-target toxicity and maximizing the amount of drug delivered to the tumor.[1]

The PEG component enhances the hydrophilicity of the ADC, which can mitigate aggregation issues common with hydrophobic payloads and improve the overall pharmacokinetic profile.

Table 2: General Performance Characteristics of Non-Cleavable Linkers in ADCs
Linker Type Key Performance Characteristics
Non-Cleavable (e.g., this compound) High Plasma Stability: Resistant to chemical or enzymatic degradation in circulation, leading to a longer half-life and reduced off-target toxicity.[1]
Improved Pharmacokinetics: The hydrophilic PEG chain can reduce aggregation and slow clearance.
Mechanism of Action: Payload is released after internalization and lysosomal degradation of the antibody.
Cleavable (e.g., Val-Cit) Controlled Payload Release: Designed to be cleaved by specific enzymes or conditions within the tumor microenvironment or inside the cell.
Potential for Bystander Effect: Released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.
Variable Plasma Stability: Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for PROTACs and ADCs, along with typical experimental workflows for their evaluation.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_workflow ADC Evaluation Workflow start ADC Synthesis & Characterization stability In Vitro Plasma Stability Assay start->stability binding Target Binding Assay (ELISA/FACS) start->binding in_vivo In Vivo Efficacy Studies stability->in_vivo cytotoxicity In Vitro Cytotoxicity Assay binding->cytotoxicity cytotoxicity->in_vivo

Caption: Typical experimental workflow for ADC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of drug conjugates.

Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Normalize the protein concentration of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In Vitro ADC Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature payload release in plasma.[3]

1. Incubation:

  • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Add the ADC to fresh mouse or human plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

2. Sample Preparation:

  • At each time point, collect an aliquot of the plasma/ADC mixture.

  • Isolate the ADC from the plasma using affinity capture, such as Protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound plasma proteins.

  • Elute the ADC from the beads.

3. Analysis by LC-MS:

  • Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS).

  • The different drug-to-antibody ratio (DAR) species are separated and their relative abundance is determined.

  • A decrease in the average DAR over time indicates payload loss and linker instability.

Conclusion

This compound represents a valuable tool in the development of advanced therapeutics like ADCs and PROTACs. Its non-cleavable nature provides a foundation for high plasma stability, potentially leading to an improved safety profile. The integrated PEG4 component is of a length that has been shown in analogous systems to be highly effective for PROTAC-mediated protein degradation, while also offering the benefits of increased hydrophilicity for both ADCs and PROTACs. The choice of any linker, however, must be empirically validated for each specific drug conjugate to achieve the optimal balance of stability, efficacy, and pharmacokinetic properties. The protocols and comparative data presented here serve as a foundational guide for researchers to strategically incorporate and evaluate this compound in their drug development programs.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG4-(CH2)2-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxy-PEG4-(CH2)2-Boc, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.

I. Immediate Safety and Hazard Identification

Before handling or disposing of this compound, it is crucial to be familiar with its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[2]

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous waste and manage it in accordance with all federal, state, and local regulations[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][3].

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Any material contaminated with this compound, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste[2].

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure lid[3][4]. The container must be in good condition, free of cracks or leaks.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Incompatible chemicals should be separated by physical barriers[1][3].

  • Labeling: As soon as waste is first added, affix a "Hazardous Waste" label to the container[3][4]. The label must include:

    • The full chemical name: "Waste this compound".

    • The date of accumulation.

    • Known hazard pictograms (e.g., harmful/irritant).

    • The name and contact information of the generating laboratory or personnel.

  • Accumulation: Keep the waste container tightly sealed except when adding waste[3][4]. Store the container in a designated and secure satellite accumulation area within the laboratory, away from general traffic and incompatible materials[2].

III. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or a universal absorbent pad.

  • Collection: Carefully collect the absorbed material and any contaminated debris. Place it into the designated hazardous waste container for this compound.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol), and dispose of all cleaning materials as hazardous waste[1].

  • Reporting: Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) office, following internal protocols. For large spills, evacuate the area and contact your institution's emergency response team immediately[2].

IV. Final Disposal Procedure

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area until pickup.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste[2]. They will work with a licensed chemical waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.

  • Documentation: Maintain any required documentation, such as waste generation logs, as mandated by your institution and regulatory bodies.

V. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Spill or Normal Accumulation cluster_2 Final Disposal start Waste Generated (Pure compound, solutions, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Leak-Proof, Compatible Container ppe->container label_waste Label as 'Hazardous Waste' with Chemical Name & Date container->label_waste segregate Segregate from Incompatible Waste label_waste->segregate is_spill Spill Occurs? segregate->is_spill spill_procedure Follow Spill Management Protocol: 1. Contain with inert absorbent 2. Collect into waste container 3. Decontaminate area is_spill->spill_procedure Yes accumulate Store in Secure Satellite Accumulation Area is_spill->accumulate No spill_procedure->accumulate schedule_pickup Contact EHS for Waste Pickup accumulate->schedule_pickup end Disposal by Licensed Contractor schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Hydroxy-PEG4-(CH2)2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling Hydroxy-PEG4-(CH2)2-Boc, a PEG-based PROTAC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Adherence to these protocols is essential for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[5]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[5]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[5]

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[5]

The corresponding GHS pictogram is a warning symbol. The signal word is "Warning".[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust meet ANSI Z.87.1 1989 standard. A face shield is required if there is a risk of splashing.
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection. Consult the glove manufacturer's resistance guide for extended use.
Body Protection Laboratory CoatA Nomex® laboratory coat is recommended. It should be fully buttoned to cover as much skin as possible.
Respiratory Protection RespiratorRequired if engineering controls (like a fume hood) are not sufficient to keep dust and vapor levels below permissible exposure limits.
Footwear Closed-toe shoesShoes must cover the entire foot.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.

AspectProcedure
Handling Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
Storage Store in a well-ventilated place and keep the container tightly closed.[5] Store locked up.[5] Recommended storage temperature is 4°C, under a nitrogen atmosphere.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth.[5] Call a physician.
If on Skin Wash with plenty of soap and water.[5] Take off contaminated clothing and wash it before reuse.[5]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
If in Eyes Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing and promptly call a physician.[5]

Spillage and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

PlanAction
Spill Containment Evacuate personnel to a safe area. Use full personal protective equipment. Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[5]
Spill Cleanup Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations.[5]
Waste Disposal Dispose of contents and container in accordance with local, regional, and national regulations.[5] Waste is classified as hazardous.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace (Fume Hood) B->C D Weigh and handle this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in designated hazardous waste container F->G H Doff and dispose of/clean PPE G->H

Safe Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG4-(CH2)2-Boc
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG4-(CH2)2-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.